4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Description
Properties
IUPAC Name |
4-fluoro-1-nitro-2-pentan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-3-4-8(2)16-11-7-9(12)5-6-10(11)13(14)15/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGXWZCNPSMBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716519 | |
| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-41-1 | |
| Record name | Benzene, 4-fluoro-2-(1-methylbutoxy)-1-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-nitro-2-[(pentan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document outlines a probable synthetic route based on established chemical principles, details its expected reactivity, and discusses its potential as a building block in the development of novel therapeutics. While specific experimental data for this compound is limited in public literature, this guide consolidates available information and provides expert insights into its characterization and handling.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] this compound belongs to the class of substituted nitrobenzenes, which are versatile intermediates in organic synthesis. The presence of a nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable scaffold for the introduction of various functional groups. This guide serves as a foundational resource for researchers exploring the potential of this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is an aromatic compound with the molecular formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol .[2] Its structure features a benzene ring substituted with a fluorine atom, a nitro group, and a pentan-2-yloxy group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FNO₃ | [2] |
| Molecular Weight | 227.23 g/mol | [2] |
| CAS Number | 1314987-41-1 | [3][4] |
| Purity | Typically ≥97% | [3][4] |
| Appearance | Expected to be a yellow oil or low-melting solid | Inferred from related compounds |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low water solubility. | Inferred from related compounds |
Synthesis and Mechanism
The most probable and industrially scalable synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis . This reaction involves the displacement of a fluoride ion from an activated aromatic ring by an alkoxide.
The likely starting materials for this synthesis are 2,4-difluoronitrobenzene and pentan-2-ol . The nitro group at the 1-position strongly activates the fluorine atoms at the 2- and 4-positions towards nucleophilic attack. The fluorine at the 4-position (para to the nitro group) is the more reactive leaving group due to the combined electron-withdrawing effects of the nitro group through both resonance and induction.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
The following is a generalized, yet detailed, protocol based on established Williamson ether synthesis procedures for similar compounds.[5][6][7][8]
Materials:
-
2,4-Difluoronitrobenzene
-
Pentan-2-ol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-2-ol (1.0 equivalent) in anhydrous DMF. To this solution, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentan-2-oxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Reactivity and Spectroscopic Characterization
The reactivity of this compound is primarily dictated by the nitro and fluoro substituents on the aromatic ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This transformation is a key step in the synthesis of many pharmaceutical intermediates.
-
Further Nucleophilic Aromatic Substitution: The remaining fluorine atom, being ortho to the nitro group, is also activated towards nucleophilic attack, albeit to a lesser extent than the para-fluorine in the starting material. This allows for the sequential introduction of a second nucleophile if desired.
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with the proton ortho to the nitro group being the most downfield. The protons of the pentan-2-yloxy group will appear in the aliphatic region, with the methine proton adjacent to the oxygen appearing as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbons of the pentan-2-yloxy substituent will appear in the upfield region.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands characteristic of the nitro group (around 1520 and 1340 cm⁻¹), C-O-C stretching of the ether linkage (around 1250-1050 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak at m/z = 227.23, along with characteristic fragmentation patterns.
Applications in Drug Development and Research
Substituted fluoronitrobenzenes are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1] The ability to sequentially functionalize the aromatic ring makes them particularly useful in the construction of complex molecular architectures.
Potential as a Kinase Inhibitor Precursor:
Many FDA-approved tyrosine kinase inhibitors (TKIs) contain a substituted aniline core. This compound can be readily converted to the corresponding aniline, which can then be used in coupling reactions to synthesize potential kinase inhibitors.[13]
Role in PROTAC Development:
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. The development of novel PROTACs often requires versatile building blocks to construct the linker and protein-binding moieties. The reactive handles on this compound make it a potential candidate for incorporation into PROTAC scaffolds.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for related fluoronitrobenzene compounds should be strictly followed. These compounds are generally considered hazardous.
General Safety Precautions: [14]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Toxicity: Fluoronitrobenzenes can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile fluorinated nitroaromatic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is readily achievable through nucleophilic aromatic substitution, and its functional groups offer multiple avenues for further chemical modification. While a comprehensive experimental characterization is not yet publicly available, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the utility of this promising intermediate.
References
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Wikipedia. (2023, December 27). 4-Fluoronitrobenzene. In Wikipedia. Retrieved from [Link]
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984. [Link]
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Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 443-453. [Link]
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Autech Industry Co.,Ltd. (n.d.). 4-Fluoro-1-nitro-2-(pentyloxy)benzene, min 98%, 100 grams. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Retrieved from [Link]
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4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Introduction
This compound is a substituted nitroaromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a reactive fluoro group, a reducible nitro moiety, and a chiral ether side-chain, makes it a versatile intermediate for constructing more complex molecular architectures. The strategic placement of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, enabling specific synthetic transformations.
This guide provides a comprehensive overview of a robust and logical pathway for the synthesis of this compound. We will delve into the mechanistic rationale behind the chosen strategy, provide a detailed step-by-step experimental protocol, and discuss methods for purification and characterization. The methodology is grounded in well-established principles of organic chemistry, primarily focusing on Nucleophilic Aromatic Substitution (SNAr).
Synthetic Strategy & Mechanistic Rationale
The most effective and direct route to synthesize the target molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is a cornerstone of modern organic synthesis for constructing aryl ethers and amines.[1] The core transformation involves the reaction of an electron-deficient aryl halide with a nucleophile.[2]
Our synthesis employs 2,4-difluoronitrobenzene as the electrophilic aromatic substrate and the alkoxide derived from (rac)-pentan-2-ol as the nucleophile. This approach is a variation of the classic Williamson ether synthesis, adapted for an aromatic system.[3][4]
Causality Behind Experimental Choices:
-
Electrophile Selection (2,4-Difluoronitrobenzene) : The choice of 2,4-difluoronitrobenzene (CAS 446-35-5) is critical.[5] The potent electron-withdrawing nitro group deactivates the entire aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[1][6] This activation is most pronounced at the ortho (C-2) and para (C-4) positions relative to the nitro group, where the negative charge of the reaction intermediate can be effectively delocalized onto the oxygen atoms of the nitro group.[2][6] Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens (F > Cl > Br > I) because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2]
-
Nucleophile Generation : (rac)-Pentan-2-ol is a weak nucleophile. To enhance its reactivity, it is deprotonated in situ using a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding sodium pentan-2-alkoxide. This alkoxide is a much more potent nucleophile, capable of attacking the electron-deficient aromatic ring.[7]
-
Regioselectivity : The reaction between 2,4-difluoronitrobenzene and the alkoxide is highly regioselective. Substitution occurs preferentially at the C-2 position (ortho to the nitro group) over the C-4 position (para). This is because the C-2 position is activated by both the strong inductive effect and the resonance-stabilizing effect of the adjacent nitro group, making it the more electrophilic site.
Reaction Mechanism:
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack : The pentan-2-alkoxide attacks the C-2 carbon of 2,4-difluoronitrobenzene, which is highly activated by the ortho-nitro group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]
-
Elimination of Leaving Group : The aromaticity of the ring is restored by the elimination of the fluoride ion from the C-2 position, yielding the final ether product.
Caption: General mechanism for the SNAr synthesis pathway.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Difluoronitrobenzene | 446-35-5 | 159.09 | 1.59 g (1.1 mL) | 10.0 |
| (rac)-Pentan-2-ol | 6032-29-7 | 88.15 | 1.06 g (1.3 mL) | 12.0 |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 | 0.48 g | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Saturated NH₄Cl (aq) | - | - | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - |
| Brine (Saturated NaCl aq) | - | - | 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - |
Reaction Workflow Diagram
Caption: Experimental workflow from alkoxide formation to product characterization.
Step-by-Step Procedure
-
Alkoxide Formation : a. To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (0.48 g, 12.0 mmol of 60% dispersion). b. Add anhydrous THF (30 mL) to the flask. Cool the suspension to 0 °C using an ice bath. c. Slowly add (rac)-pentan-2-ol (1.06 g, 12.0 mmol) dropwise to the stirred suspension over 10 minutes. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.
-
Nucleophilic Aromatic Substitution : a. Re-cool the alkoxide solution to 0 °C. b. Dissolve 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction flask over 15 minutes. c. After addition, remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C) for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up and Extraction : a. Once the reaction is complete (disappearance of the limiting reagent), cool the flask to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). c. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and deionized water (20 mL). d. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with brine (30 mL). f. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : a. Purify the crude oil by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the pure product. c. Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a yellow oil.
Product Characterization
The identity and purity of the final compound should be confirmed through spectroscopic analysis.
| Property | Expected Value |
| Chemical Name | This compound |
| CAS Number | 1314987-41-1[8][9] |
| Molecular Formula | C₁₁H₁₄FNO₃[8][10] |
| Molecular Weight | 227.23 g/mol [9] |
| Appearance | Yellow Oil |
| Expected Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (dd, 1H), ~7.3 (m, 1H), ~7.1 (dd, 1H), ~4.6 (m, 1H), ~1.7 (m, 2H), ~1.4 (d, 3H), ~1.0 (m, 2H), ~0.9 (t, 3H). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected in the typical aryl fluoride region. |
Safety and Handling Precautions
-
2,4-Difluoronitrobenzene : This compound is a toxic and irritant liquid. Handle with extreme care, avoiding skin and eye contact and inhalation.
-
Sodium Hydride (NaH) : NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.[7]
-
Tetrahydrofuran (THF) : THF is a flammable liquid and can form explosive peroxides upon storage. Use stabilized THF and ensure it is free of peroxides before use.
-
General Precautions : The reaction should be performed in a functioning chemical fume hood. Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory. An appropriate fire extinguisher (Class D for NaH) should be readily accessible.
Conclusion
The synthesis of this compound is reliably achieved through a regioselective nucleophilic aromatic substitution. The protocol leverages the high reactivity of 2,4-difluoronitrobenzene, activated by its nitro group, towards nucleophilic attack by the pentan-2-alkoxide. This guide provides a robust framework for the synthesis, purification, and characterization of this valuable chemical intermediate, emphasizing safety and mechanistic understanding to ensure a successful and reproducible outcome for researchers in the field.
References
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Spectroscopic Characterization of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein are intended to serve as a robust reference for the characterization of this and structurally related molecules.
Introduction
This compound, with the chemical formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol , is a substituted nitroaromatic ether.[1][2] Its structure combines a 1,2,4-trisubstituted benzene ring with a chiral pentan-2-yloxy side chain. The presence of a nitro group, a fluorine atom, and an ether linkage imparts specific electronic and steric properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological systems.
Synthesis and Structural Confirmation Workflow
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common route would be the reaction of 2,4-difluoro-1-nitrobenzene with pentan-2-ol in the presence of a suitable base. The regioselectivity of this reaction is governed by the strong electron-withdrawing nature of the nitro group, which activates the ortho and para positions to nucleophilic attack.
Following synthesis, a rigorous spectroscopic analysis is essential for structural verification and purity assessment. The typical workflow for this process is outlined below.
Caption: Workflow for the synthesis and spectroscopic verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants
The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons and the protons of the pentan-2-yloxy side chain. The electron-withdrawing nitro group and the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the aromatic protons.[3][4]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | 7.8 - 8.0 | dd | J(H-3, H-5) ≈ 2-3 Hz (meta), J(H-3, F) ≈ 7-9 Hz |
| H-5 | 7.2 - 7.4 | ddd | J(H-5, H-6) ≈ 9-10 Hz (ortho), J(H-5, H-3) ≈ 2-3 Hz (meta), J(H-5, F) ≈ 4-5 Hz |
| H-6 | 7.0 - 7.2 | dd | J(H-6, H-5) ≈ 9-10 Hz (ortho), J(H-6, F) ≈ 9-11 Hz |
| O-CH | 4.5 - 4.7 | m | |
| CH₂ | 1.6 - 1.8 | m | |
| CH₃ (CH-CH₃) | 1.3 - 1.4 | d | J ≈ 6-7 Hz |
| CH₃ (terminal) | 0.9 - 1.0 | t | J ≈ 7-8 Hz |
-
Aromatic Region: The protons on the benzene ring will appear in the downfield region of the spectrum. The proton ortho to the nitro group (H-3) is expected to be the most deshielded. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons.
-
Aliphatic Region: The methine proton of the pentan-2-yloxy group (O-CH) will be shifted downfield due to the adjacent oxygen atom.[5][6] The remaining protons of the pentyl chain will appear in the typical aliphatic region.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-NO₂) | 145 - 150 |
| C-2 (C-O) | 150 - 155 (d, J(C-F) large) |
| C-3 | 120 - 125 |
| C-4 (C-F) | 160 - 165 (d, J(C-F) very large) |
| C-5 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |
| C-6 | 110 - 115 (d, J(C-F) ≈ 5-10 Hz) |
| O-CH | 75 - 80 |
| CH₂ | 35 - 40 |
| CH (CH-CH₃) | 20 - 25 |
| CH₃ (CH-CH₃) | 15 - 20 |
| CH₃ (terminal) | 10 - 15 |
The carbon attached to the fluorine atom (C-4) will exhibit a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature. Standard pulse programs should be employed. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Fragmentation Pattern
For this compound, electron ionization (EI) would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A peak at m/z = 227, corresponding to the molecular weight of the compound.
-
Loss of the Pentyl Group: A significant fragment resulting from the cleavage of the C-O bond of the ether, leading to a peak at m/z = 156.
-
Loss of the Pentoxy Group: Cleavage of the Ar-O bond would result in a fragment at m/z = 141, corresponding to the fluoronitrobenzene radical cation.[7][8]
-
Loss of NO₂: A fragment corresponding to the loss of the nitro group (46 Da) from the molecular ion or other fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be employed.
-
Ionization: Ionize the sample using the chosen method.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Characteristic Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| N-O asymmetric stretch (NO₂) | 1500 - 1550 |
| N-O symmetric stretch (NO₂) | 1330 - 1370 |
| C=C aromatic stretch | 1450 - 1600 |
| C-O ether stretch | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |
| C-F stretch | 1100 - 1200 |
The strong absorptions corresponding to the nitro group and the C-O ether linkage are particularly diagnostic.[5][6][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum by passing infrared radiation through the sample and measuring the absorbance at different wavenumbers.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and data from analogous compounds, researchers can effectively interpret experimental data to confirm the structure and purity of this molecule. The detailed protocols and expected spectral data serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.
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An In-Depth Technical Guide to 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene (CAS Number: 1314987-41-1), a substituted nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, plausible synthetic routes based on established chemical principles, predicted reactivity, and potential applications, particularly in the realm of drug discovery. Furthermore, it outlines a protocol for its characterization using modern spectroscopic techniques and provides essential safety and handling information. The insights presented herein are curated for researchers and professionals engaged in the design and synthesis of novel molecular entities.
Introduction: The Strategic Importance of Fluoronitroaromatic Ethers
Substituted fluoronitrobenzenes are a cornerstone in modern organic synthesis, offering a versatile platform for the construction of complex molecules. The presence of both a fluorine atom and a nitro group on the aromatic ring imparts unique reactivity, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The nitro group, a potent electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom often serves as an excellent leaving group in such reactions.[2]
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[3] The introduction of an alkoxy side chain, in this case, a pentan-2-yloxy group, further modulates the molecule's lipophilicity and conformational flexibility, which can be critical for its biological activity. This guide focuses specifically on this compound, a molecule that synergistically combines these key structural features.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1314987-41-1 | N/A |
| Molecular Formula | C₁₁H₁₄FNO₃ | N/A |
| Molecular Weight | 227.23 g/mol | N/A |
| Appearance | Predicted to be a yellow oil or low-melting solid | Inferred from similar compounds[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | N/A |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Inferred from similar compounds[2] |
| Melting Point | Not available | N/A |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical starting material for the synthesis is 2,4-difluoronitrobenzene. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The fluorine atom at the 2-position is ortho to the nitro group, while the fluorine at the 4-position is para. The reaction with an alkoxide, such as the one derived from pentan-2-ol, will lead to the displacement of one of the fluorine atoms. The regioselectivity of this substitution can be influenced by reaction conditions, but substitution at the 2-position is sterically more accessible.
Reaction Scheme:
Caption: Proposed synthesis of this compound via SNAr.
Detailed Experimental Protocol (Illustrative)
This protocol is a general procedure based on established methods for similar transformations and should be optimized for specific laboratory conditions.[1]
-
Preparation of the Alkoxide: To a stirred solution of pentan-2-ol (1.1 equivalents) in a dry aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium pentan-2-alkoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in the same dry solvent dropwise at 0 °C.
-
Reaction Monitoring: After the addition is complete, warm the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Reactivity and Potential Transformations
The chemical reactivity of this compound is primarily dictated by the nitro group and the remaining fluorine atom.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).[1] This transformation yields 4-fluoro-2-(pentan-2-yloxy)aniline, a valuable intermediate for the synthesis of a wide range of compounds, including heterocycles and amides.
Caption: Reduction of the nitro group to an aniline.
Further Nucleophilic Aromatic Substitution
While the presence of the electron-donating alkoxy group deactivates the ring towards nucleophilic attack compared to the difluoro precursor, the remaining fluorine atom can still be displaced by strong nucleophiles under forcing conditions. This allows for the sequential introduction of different substituents onto the aromatic ring.
Applications in Drug Discovery and Development
The structural motifs present in this compound are of significant interest in the field of drug discovery.
-
Fluorine as a Bioisostere: The fluorine atom can act as a bioisostere for a hydrogen atom, improving metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also influence the pKa of nearby functional groups and enhance binding interactions with target proteins.[2]
-
Nitroaromatics in Medicinal Chemistry: Nitroaromatic compounds are precursors to a wide range of biologically active molecules. The corresponding anilines are key building blocks for the synthesis of kinase inhibitors, anti-infective agents, and central nervous system drugs.[4]
-
Lipophilicity Modulation: The pentan-2-yloxy side chain provides a lipophilic character to the molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The specific stereochemistry and branching of this group can also influence conformational preferences, potentially leading to enhanced target engagement.
The combination of these features makes this compound a promising scaffold for the development of novel therapeutic agents. The subsequent functionalization of the aniline derived from this compound can lead to a diverse library of molecules for biological screening.[5][6]
Analytical Characterization: A Predictive Overview
As no published spectroscopic data for this specific compound is available, the following section provides a predictive analysis based on the expected spectral characteristics of its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons of the pentan-2-yloxy side chain will appear in the aliphatic region, with the methine proton adjacent to the ether oxygen shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms. The carbons attached to the fluorine and the nitro group will be significantly deshielded. The carbon-fluorine coupling will be observable. Carbons of the pentan-2-yloxy group will appear in the upfield region.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, with its chemical shift being indicative of the electronic environment of the fluorine atom on the nitro-substituted aromatic ring.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). A C-O-C stretching vibration for the ether linkage is expected in the fingerprint region (around 1250-1050 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (227.23 g/mol ). Common fragmentation patterns for nitroaromatic ethers would include the loss of the nitro group (NO₂) and cleavage of the ether side chain.[9]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the safety profiles of similar nitroaromatic and ether compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[10][11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Nitroaromatic compounds can be flammable and may have explosive properties under certain conditions.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound represents a strategically designed chemical entity with considerable potential as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its unique combination of a reactive fluoro-nitroaromatic core and a lipophilic alkoxy side chain offers a versatile platform for the development of novel drug candidates. This technical guide provides a foundational understanding of its properties, synthesis, reactivity, and potential applications, serving as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. Further experimental validation of the proposed synthetic routes and detailed characterization will undoubtedly pave the way for its broader application in innovative research and development endeavors.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Retrieved from [Link]
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Agilent Technologies, Inc. (2019, March 29). Nitroaromatics and Isophorone Standard - Safety Data Sheet. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]
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Pharmacy and Pharmaceutical Science Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. The document elucidates the synthesis, purification, and detailed structural characterization of this aromatic ether. A proposed synthetic pathway via the Williamson ether synthesis is detailed, leveraging established methodologies for analogous nitroaromatic compounds. The structural integrity of the molecule is explored through an in-depth discussion of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Potential applications in medicinal chemistry and materials science are also discussed based on the functionalities present in the molecule.
Introduction
This compound is a substituted aromatic ether with the molecular formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol .[1] Its structure, featuring a nitro group, a fluorine atom, and a pentan-2-yloxy substituent on a benzene ring, suggests its potential utility as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution, making it a valuable building block for more complex molecules.[2] This guide serves as a detailed resource for researchers and professionals engaged in the synthesis and application of novel organic compounds.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with four different groups. The relative positions of these substituents are critical to the molecule's chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FNO₃ | [1] |
| Molecular Weight | 227.23 g/mol | [1] |
| CAS Number | 1314987-41-1 | [3] |
Predicted Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pentan-2-yloxy group. The aromatic region will likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | 7.8 - 8.2 | dd | ~9, ~3 |
| Aromatic-H | 7.0 - 7.4 | m | |
| Aromatic-H | 6.8 - 7.1 | m | |
| O-CH | 4.4 - 4.7 | sextet | ~6 |
| CH₂ | 1.5 - 1.8 | m | |
| CH₃ (pentyl) | 1.2 - 1.4 | d | ~6 |
| CH₃ (ethyl) | 0.8 - 1.0 | t | ~7 |
| CH₃ (methyl) | 1.2 - 1.4 | d | ~6 |
Predictions are based on typical chemical shifts for similar structures and the known ¹H NMR data for 4-fluoronitrobenzene.[4]
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-NO₂ | 145 - 150 |
| C-O | 150 - 155 |
| Aromatic C-H | 115 - 130 |
| O-CH | 75 - 80 |
| CH₂ | 35 - 40 |
| CH₂ | 18 - 22 |
| CH₃ (pentyl) | 20 - 25 |
| CH₃ (ethyl) | 10 - 15 |
Predictions are based on typical chemical shifts for similar structures and the known ¹³C NMR data for 4-fluoronitrobenzene.[5]
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 227. The fragmentation pattern would likely involve the loss of the pentan-2-yloxy group and the nitro group.
| Ion | Predicted m/z |
| [M]⁺ | 227 |
| [M - C₅H₁₁O]⁺ | 140 |
| [M - NO₂]⁺ | 181 |
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-O stretch (nitro) | 1520-1560 (asymmetric), 1345-1385 (symmetric) |
| C-O-C stretch (ether) | 1200-1250 |
| C-F stretch | 1100-1200 |
| C=C stretch (aromatic) | 1450-1600 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
Predictions are based on standard IR correlation tables and the known IR spectrum of 4-fluoronitrobenzene.[6]
Proposed Synthesis and Purification
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis.[7] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-fluoro-2-nitrophenol would be deprotonated to form the corresponding phenoxide, which then reacts with 2-bromopentane.
Synthesis Workflow
Caption: Proposed Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (50 mL).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-bromopentane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Potential Applications
While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development.
-
Medicinal Chemistry: The fluoro and nitro-substituted aromatic core is a common feature in many biologically active molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization in the synthesis of pharmaceutical intermediates.[2]
-
Materials Science: Aromatic ethers with fluorine substituents can exhibit unique properties, such as thermal stability and specific electronic characteristics, making them of interest in the development of novel polymers and liquid crystals.
-
Agrochemicals: The presence of a fluorinated nitroaromatic system is found in some herbicides and fungicides. Further derivatization of the title compound could lead to new agrochemical candidates.
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, although the risk is lower for non-polynitrated compounds.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for related compounds like 4-fluoronitrobenzene.[8]
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, properties, and proposed synthesis of this compound. The detailed predicted spectroscopic data serves as a valuable reference for the characterization of this compound. The outlined Williamson ether synthesis protocol offers a reliable method for its preparation. The potential applications in medicinal chemistry and materials science highlight the significance of this molecule as a versatile building block in organic synthesis.
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PMC. 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Available from: [Link]
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PubChem. p-Fluoronitrobenzene. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]
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-
Wikipedia. 4-Fluoronitrobenzene. Available from: [Link]
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Biological activity of fluorinated nitroaromatic compounds
An In-Depth Technical Guide to the Biological Activity of Fluorinated Nitroaromatic Compounds
Executive Summary
The strategic incorporation of fluorine into nitroaromatic scaffolds represents a powerful and increasingly prevalent strategy in modern drug discovery. This guide provides a comprehensive technical overview of the biological activities, mechanisms of action, and experimental evaluation of fluorinated nitroaromatic compounds. By combining the unique electronic properties and metabolic stability conferred by fluorine with the potent, redox-active nature of the nitro group, medicinal chemists can develop novel therapeutic agents with enhanced efficacy and tailored pharmacokinetic profiles. This document delves into the synergistic interplay between these two functionalities, exploring their applications in antimicrobial, anticancer, and enzyme-inhibiting agents. We will dissect the core mechanism of nitro group bioreduction, a process central to both the therapeutic efficacy and potential toxicity of these compounds, and examine how fluorination critically modulates their absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, this guide offers detailed, field-proven experimental protocols for assessing biological activity, providing researchers and drug development professionals with a practical framework for advancing their own investigations in this promising area of medicinal chemistry.
Introduction: The Strategic Synergy of Fluorine and Nitro Groups in Medicinal Chemistry
In the landscape of pharmaceutical sciences, the deliberate chemical modification of bioactive molecules is a cornerstone of developing safer and more effective drugs. Among the vast toolkit available to medicinal chemists, the use of fluorine and nitroaromatic groups stands out for the profound and often synergistic effects they impart on a molecule's biological profile.
The Unique Role of Fluorine in Drug Design Fluorine, the most electronegative element, has become an indispensable tool in modern drug discovery.[1] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties are vastly different. The introduction of a carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, can significantly enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[2][3] This strategic placement can lead to improved pharmacokinetics, such as a longer half-life.[2] Furthermore, fluorine substitution can modulate a molecule's lipophilicity, membrane permeability, and the acidity (pKa) of nearby functional groups, all of which are critical for a drug's interaction with its biological target and its overall ADME profile.[1][4]
The Nitroaromatic Scaffold: A Versatile Pharmacophore Nitroaromatic compounds, characterized by one or more nitro (NO₂) groups attached to an aromatic ring, are a class of molecules with a long history of biological significance.[5] The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic distribution of the aromatic ring, often activating it for specific chemical reactions.[6] This functional group is a key pharmacophore in a wide array of therapeutic agents, including antibiotics and anticancer drugs.[7][8] The biological activity of many nitroaromatics is intrinsically linked to the enzymatic reduction of the nitro group within target cells or microorganisms, a process that generates reactive intermediates capable of inducing cellular damage.[9][10] This redox-cycling capability makes the nitro group a potent, albeit sometimes challenging, component in drug design.
When combined, these two functionalities create a powerful synergy. Fluorination can fine-tune the reduction potential of the nitro group, alter the compound's solubility and ability to cross biological membranes, and protect the molecule from metabolic degradation, thereby enhancing the therapeutic window and efficacy of the parent nitroaromatic drug.[2][4]
Section 1: Diverse Biological Activities of Fluorinated Nitroaromatic Compounds
The fusion of fluorine and nitroaromatic moieties has yielded compounds with significant activity across several therapeutic areas.
Antimicrobial Activity
Fluorinated nitroaromatic compounds have demonstrated potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][11] The mechanism often relies on the intracellular reduction of the nitro group to produce toxic radical species that damage microbial DNA and other critical biomolecules.[8][10] Fluorine atoms can enhance this activity by increasing cellular uptake and improving interactions with the active sites of microbial nitroreductase enzymes. For instance, studies on fluorine-substituted β-methyl-β-nitrostyrenes have shown enhanced antimicrobial efficacy, particularly against E. coli and S. aureus.[11]
| Compound Class | Target Organism(s) | Typical MIC Range | Reference(s) |
| Halogenated Nitro-oxa-Michael Adducts | Staphylococcus aureus | 15.6–62.5 µg/mL | [10] |
| Halogenated Nitro-oxa-Michael Adducts | Candida sp. | 15.6–62.5 µg/mL (MFC) | [10] |
| Fluorinated β-Nitrostyrenes | E. coli, S. aureus | Not specified | [11] |
| 5-Nitroimidazole Derivatives | H. pylori | Not specified | [8] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Anticancer Activity
The development of anticancer agents is another area where fluorinated nitroaromatics have shown considerable promise.[12][13] Their cytotoxic effects are often linked to the induction of apoptosis in cancer cells.[14][15] The bioreductive activation of the nitro group under the hypoxic (low oxygen) conditions characteristic of solid tumors is a key strategy for achieving tumor-selective toxicity. Fluorinated Schiff bases and isatin derivatives, for example, have exhibited potent, dose-dependent cytotoxicity against lung and duodenal cancer cell lines.[14][15] In some cases, these compounds trigger cell death by causing the dissipation of the mitochondrial membrane potential and stimulating the production of reactive oxygen species (ROS).[15]
| Compound/Class | Cancer Cell Line(s) | Typical IC₅₀ Range | Reference(s) |
| Fluorinated Schiff Base (Compound 6) | A549 (Lung Carcinoma) | 0.64 µM | [14] |
| Fluorinated Isatin (Compound 3a) | HuTu 80 (Duodenal) | < 50 µM | [15] |
| 5-Fluorouracil (Reference Drug) | HuTu 80 (Duodenal) | > 50 µM | [15] |
| Fluorinated Benzothiazoles | MDA-468, MCF-7 (Breast) | 0.20–0.57 µM | [13] |
IC₅₀: Half-maximal Inhibitory Concentration
Enzyme Inhibition
Fluorinated compounds are well-established as potent mechanism-based enzyme inhibitors.[16][17] The nitro group can further enhance binding and activity. For example, fluorinated nitroaromatics can act as inhibitors of enzymes crucial for pathogen survival or cancer progression, such as kinases, proteases, and specific metabolic enzymes.[10][18] The mechanism can involve the fluorinated nitroaromatic compound mimicking the enzyme's natural substrate. The strong electron-withdrawing nature of both fluorine and the nitro group can facilitate the formation of a stable covalent bond with a key residue in the enzyme's active site, leading to irreversible inhibition.[16] In other cases, the nitro group itself engages in strong electrostatic interactions with metallic cofactors, such as the heme iron in fungal 14α-demethylase, leading to potent inhibition.[10]
Section 2: Core Mechanisms of Action
The biological effects of fluorinated nitroaromatic compounds are governed by a complex interplay between the bioreduction of the nitro group and the physicochemical modifications imparted by fluorine.
The Pivotal Role of Nitro Group Bioreduction
The central mechanism for both the therapeutic and toxic effects of nitroaromatics is the enzymatic reduction of the nitro group.[9] This multi-step process is catalyzed by a class of enzymes known as nitroreductases, which are found in both prokaryotic and eukaryotic cells, but are particularly active in anaerobic bacteria and hypoxic tumor cells.[19][20]
The reduction proceeds through a series of highly reactive intermediates:
-
One-electron reduction forms a nitro radical anion (Ar-NO₂⁻•). In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals, leading to oxidative stress.[21]
-
Two-electron reduction bypasses the radical anion stage to form a nitroso derivative (Ar-NO).
-
Further two-electron reduction yields a hydroxylamine derivative (Ar-NHOH).
-
A final two-electron reduction produces the stable, and often less toxic, amine (Ar-NH₂).
The nitroso and hydroxylamine intermediates are highly electrophilic and are considered the primary mediators of cytotoxicity. They can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to strand breaks, mutations, and enzyme inactivation, ultimately culminating in cell death.[8][22]
Caption: Influence of fluorination on the ADME profile of a nitroaromatic drug.
Section 3: Experimental Protocols for Activity Assessment
To rigorously evaluate the biological activity of novel fluorinated nitroaromatic compounds, standardized and reproducible assays are essential. The following protocols provide a self-validating framework for assessing antimicrobial and anticancer properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.
Methodology:
-
Preparation of Compound Stock: Dissolve the test compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the desired bacterial strain (e.g., S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of a starting dilution of the test compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL. The final concentration of DMSO should not exceed 1%, a level typically non-inhibitory to bacterial growth.
-
Controls:
-
Growth Control: Well containing bacteria and broth with DMSO (vehicle control).
-
Sterility Control: Well containing only sterile broth.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin) tested in parallel.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring optical density (OD₆₀₀).
Protocol 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated nitroaromatic compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Apoptosis Induction Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Causality: The clear, dose-dependent shift of the cell population from the healthy quadrant to the early and late apoptotic quadrants provides strong evidence that the compound's cytotoxic mechanism is apoptosis induction.
Caption: Experimental workflow for the Annexin V / Propidium Iodide apoptosis assay.
Conclusion and Future Perspectives
Fluorinated nitroaromatic compounds represent a fertile ground for the discovery of new therapeutic agents. The strategic combination of fluorine's ability to enhance pharmacokinetic properties and the nitro group's potent, bioreductive mechanism of action provides a robust platform for designing drugs with improved efficacy and selectivity. The diverse biological activities, spanning antimicrobial to anticancer applications, underscore the versatility of this chemical class.
However, challenges remain. The potential for toxicity associated with the reactive intermediates of nitro reduction necessitates careful molecular design to balance efficacy with safety. The "futile cycling" of the nitro radical anion can lead to off-target oxidative stress, and the potential for mutagenicity must be rigorously assessed during preclinical development. [7][9] Future research will likely focus on developing highly selective compounds, such as tumor-targeted prodrugs that are only activated by specific nitroreductases overexpressed in cancer cells. Furthermore, a deeper understanding of the structure-activity relationships governing both the therapeutic and toxicological profiles will enable the rational design of next-generation fluorinated nitroaromatic drugs with wider therapeutic windows and novel mechanisms of action.
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Potential research applications of substituted nitrobenzenes
<Technical Guide: The Strategic Application of Substituted Nitrobenzenes in Modern Research
Abstract: Substituted nitrobenzenes represent a class of aromatic compounds whose versatility is rooted in the potent and tunable electronic properties of the nitro group. Historically recognized for their roles in explosives and dyes, their applications have expanded dramatically, establishing them as indispensable precursors and active moieties in medicinal chemistry, materials science, and core organic synthesis.[1][2] The strong electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the benzene ring, enabling a diverse array of chemical transformations.[3] This guide provides an in-depth analysis of the core research applications of substituted nitrobenzenes, elucidating the mechanistic principles that underpin their utility. It offers field-proven insights into experimental design, presents detailed protocols for key transformations, and explores the future landscape of this vital chemical class.
The Nitro Group: An Engine of Chemical Diversity
The significance of the nitro group (–NO₂) extends far beyond its simple composition. Its powerful electron-withdrawing capabilities, operating through both inductive and resonance effects, create a profound electronic imbalance on the attached benzene ring.[3] This activation is the cornerstone of the compound's utility.
-
Reactivity Modulation: The nitro group deactivates the benzene ring toward electrophilic aromatic substitution (EAS), making reactions like nitration and halogenation substantially slower than in unsubstituted benzene.[4] Conversely, and of greater synthetic importance, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions.[5][6][7]
-
A Versatile Chemical Handle: The nitro group is not a terminal functionality. It serves as a robust synthetic intermediate, most notably for its reduction to an amino group (–NH₂).[8][9] This transformation is a gateway to the vast chemistry of anilines, including the formation of diazonium salts, amides, and sulfonamides, which are foundational in the production of dyes, pharmaceuticals, and polymers.[10][11]
Applications in Medicinal Chemistry and Drug Development
The unique redox and electronic properties of substituted nitrobenzenes have been exploited to design novel therapeutic agents.[12][13]
Hypoxia-Activated Prodrugs for Cancer Therapy
Solid tumors often contain regions of low oxygen concentration, or hypoxia. This physiological state is a target for specialized cancer therapies. Nitroaromatic compounds can be designed as prodrugs that are selectively activated under hypoxic conditions.[14]
Causality of Experimental Choice: The core principle is that the nitro group can be enzymatically reduced by nitroreductases, which are often overexpressed in hypoxic cells.[12][15] In oxygen-rich environments, the initially formed radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, in the absence of oxygen, the reduction proceeds through cytotoxic intermediates like nitroso and hydroxylamine species, which can damage DNA and other vital cellular components, leading to cell death.[16][17] Nitrobenzyl derivatives of the chemotherapy agent camptothecin, for instance, have been synthesized and shown to be less toxic than the parent drug, a key characteristic for a prodrug, with their activation being dependent on this reductive mechanism.[14][18]
Caption: Figure 1: Reductive activation of a nitroaromatic prodrug.
Antimicrobial and Antiparasitic Agents
Nitroaromatic compounds are a cornerstone of treatment for various infectious diseases caused by anaerobic bacteria and parasites.[15][19] Commercial drugs like metronidazole (a nitroimidazole) exemplify this class, and the principle extends to nitrobenzene derivatives.[16][20]
Mechanism of Action: Similar to their anticancer applications, the antimicrobial activity relies on reductive bioactivation by microbial nitroreductases.[15][16][17] The resulting reactive nitrogen species are highly effective at inducing DNA damage and oxidative stress within the pathogen, leading to cell death.[16] This mechanism is particularly effective against anaerobic organisms, which thrive in low-oxygen environments where the reductive activation is most efficient. The electron-withdrawing properties of the nitro group are crucial for the molecule's ability to accept electrons and initiate this toxic cascade.[12][16]
Applications in Advanced Materials Science
The strong dipole moment created by the nitro group in conjunction with an electron-donating group (EDG) makes substituted nitrobenzenes exemplary candidates for materials with unique optical properties.
Nonlinear Optical (NLO) Materials
Molecules with a "push-pull" architecture—an electron-donating group at one end of a π-conjugated system and an electron-withdrawing group (like –NO₂) at the other—can exhibit significant second-order nonlinear optical activity.[21][22][23]
Underlying Principle: These materials interact with intense electromagnetic fields, such as those from a laser, to produce new fields with altered frequencies. This is due to the asymmetric charge distribution (large dipole moment) and the polarizability of the π-electron system. The nitro group acts as a powerful electron acceptor or "pull," enhancing this intramolecular charge transfer (ICT) and boosting the material's hyperpolarizability, a key metric for NLO performance.[22] Such materials are critical for applications in optical communications and electro-optical signal processing.
Caption: Figure 2: The push-pull electronic structure for NLO materials.
The Nitrobenzene Core as a Versatile Synthetic Intermediate
Beyond its direct role in active molecules, the substituted nitrobenzene framework is a fundamental building block in organic synthesis.[2][24][25][26] Its true power lies in the predictable and high-yielding transformations it can undergo.
Reduction to Anilines
The conversion of a nitroarene to an aniline is one of the most pivotal reactions in industrial and laboratory synthesis.[4][9][27]
Trustworthiness of Protocol: This transformation can be achieved with high fidelity using various reagents, allowing chemists to select conditions based on the presence of other functional groups (chemoselectivity).[8] Classical methods include the use of metals like iron, tin, or zinc in acidic media.[8][27] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is another prevalent and often cleaner method.[8][27] The choice of reagent is critical; for instance, metal hydrides are typically avoided as they can lead to undesired azo compounds.[8] The resulting anilines are precursors to countless pharmaceuticals, dyes, and polymers like polyurethanes.[10][11][28]
Nucleophilic Aromatic Substitution (SNAr)
The nitro group's ability to activate the benzene ring towards nucleophilic attack is a powerful tool for forming C-O, C-N, and C-S bonds.[1]
Expertise in Action: For an SNAr reaction to proceed, two conditions are essential: a good leaving group (typically a halide) on the ring and strong electron-withdrawing groups (like –NO₂) positioned ortho or para to it.[6][29] The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, which is the key to lowering the reaction's activation energy.[5] This stabilization is not possible if the nitro group is in the meta position, rendering the reaction ineffective.[6] This predictable regioselectivity makes SNAr a highly reliable and strategic reaction in multi-step synthesis.
Caption: Figure 3: A generalized workflow for a nucleophilic aromatic substitution.
Experimental Protocols
The following protocols are provided as illustrative examples of key transformations involving substituted nitrobenzenes.
Protocol: Reduction of 4-Nitroacetophenone to 4-Aminoacetophenone
This protocol demonstrates a chemoselective reduction of the nitro group while preserving the ketone functionality, using a classic metal/acid system.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-nitroacetophenone (5.0 g, 30.3 mmol) and granulated tin (14.4 g, 121.2 mmol).
-
Reagent Addition: Slowly add 60 mL of concentrated hydrochloric acid (HCl) to the flask. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully basify the mixture by adding aqueous sodium hydroxide (NaOH) solution (e.g., 6 M) until the pH is ~10-12. Ensure the flask is cooled in an ice bath during this process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 4-methoxynitrobenzene from 4-chloronitrobenzene, a model SNAr reaction.
-
Reaction Setup: To a dry 100 mL round-bottom flask, add sodium methoxide (1.9 g, 35.2 mmol) and 30 mL of anhydrous methanol. Stir until dissolved.
-
Substrate Addition: Add 4-chloronitrobenzene (5.0 g, 31.7 mmol) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling, pour the reaction mixture into 100 mL of cold water. A yellow precipitate of 4-methoxynitrobenzene should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry. The product can be purified by recrystallization from ethanol.
Data Summary & Characterization
Proper characterization is essential to confirm the identity and purity of synthesized compounds. Below is a table of expected characterization data for a model compound.
Table 1: Representative Characterization Data for 4-Nitrotoluene
| Analysis Type | Expected Result |
| Appearance | Pale yellow solid |
| Melting Point | 51-54 °C |
| ¹H NMR (CDCl₃) | δ ~7.5-8.2 (m, 4H, Ar-H), δ ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~147, 145, 130, 124, 22 |
| IR (KBr, cm⁻¹) | ~1515, 1345 (N-O stretch), ~2920 (C-H stretch) |
Conclusion and Future Outlook
Substituted nitrobenzenes are far more than simple synthetic intermediates; they are enabling tools for innovation across multiple scientific disciplines. Their predictable reactivity and tunable electronic nature allow for the rational design of molecules with specific functions, from targeted anticancer prodrugs to high-performance optical materials.[1][30][31] Future research will likely focus on developing more sustainable and efficient catalytic systems for their synthesis and transformation, particularly for C-H activation and asymmetric reactions.[32] Furthermore, the continued exploration of nitroaromatic scaffolds in medicinal chemistry, especially in the context of antimicrobial resistance and novel cancer therapies, promises to yield next-generation therapeutic agents.[13][20] The foundational chemistry of substituted nitrobenzenes ensures they will remain a central component of the researcher's toolkit for the foreseeable future.
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Liang, D., et al. (2015). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. ResearchGate.
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Methodological & Application
Application Note & Protocols: Synthesis of Novel Derivatives from 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene for Drug Discovery Scaffolds
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a nitro-activated fluorine atom, making it an ideal substrate for nucleophilic aromatic substitution (SNAr), and a reducible nitro group that opens pathways to a host of aniline-based derivatives. We present field-proven protocols for SNAr reactions and the chemoselective reduction of the nitro moiety. Each protocol is accompanied by mechanistic insights, explanations for procedural choices, and methods for reaction monitoring and product purification, designed to empower researchers to construct diverse molecular scaffolds for screening and lead optimization.
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound is a strategically designed chemical intermediate. The strategic incorporation of fluorine into pharmaceutical candidates is a widely used tactic to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] In this molecule, the potent electron-withdrawing nature of the nitro group, positioned para to the fluorine, dramatically activates the C-F bond towards nucleophilic attack. This renders the fluorine an excellent leaving group in SNAr reactions, a cornerstone of modern synthetic chemistry for forging C-N, C-O, and C-S bonds.[3][4][5]
Furthermore, the nitro group itself is a synthetic linchpin. Its conversion to a primary amine unlocks a vast chemical space for subsequent derivatization, including amide bond formation, sulfonylation, and participation in building complex heterocyclic systems. The pentan-2-yloxy side chain provides lipophilicity and a specific steric profile, which can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document serves as a practical guide to exploiting the rich chemistry of this building block.
Core Synthetic Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the displacement of the fluoride ion by a nucleophile. This reaction proceeds via a two-step addition-elimination mechanism.
Mechanistic Rationale: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization. The subsequent departure of the highly electronegative fluoride ion restores the aromaticity of the ring, yielding the substituted product. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is crucial as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Protocol 2.1: Synthesis of 4-(Morpholino)-1-nitro-2-(pentan-2-yloxy)benzene
This protocol details the reaction with a common secondary amine nucleophile, morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to create a stirrable suspension (approx. 0.2 M concentration relative to the starting material). Add morpholine (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material should be more mobile (higher Rf) than the more polar product. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. The volume of water should be at least 10 times the volume of DMSO used.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a yellow solid or oil.
| Compound | Reactant (eq) | Typical Yield | Expected M+H⁺ |
| 4-(Morpholino)-1-nitro-2-(pentan-2-yloxy)benzene | Morpholine (1.2) | 85-95% | 295.16 |
| 4-(Benzylamino)-1-nitro-2-(pentan-2-yloxy)benzene | Benzylamine (1.2) | 80-90% | 317.18 |
| 1-Nitro-4-phenoxy-2-(pentan-2-yloxy)benzene | Phenol (1.2) | 75-85% | 302.14 |
Core Synthetic Pathway II: Chemoselective Nitro Group Reduction
The transformation of the nitro group to an amine is a powerful step, converting an electron-withdrawing, meta-directing group into an electron-donating, ortho,para-directing group. This dramatically alters the electronic properties of the ring and provides a handle for numerous subsequent reactions.
Rationale for Method Selection: While many reagents can reduce nitro groups, chemoselectivity is paramount.[6][7] We must avoid conditions that could cleave the ether linkage or cause hydrodefluorination. Catalytic hydrogenation using palladium on carbon (Pd/C) is an excellent choice as it is highly efficient, clean, and typically proceeds under mild conditions, preserving the other functional groups.[8] The reaction is performed under a positive pressure of hydrogen gas.
Protocol 4.1: Synthesis of N-(4-fluoro-2-(pentan-2-yloxy)phenyl)acetamide
-
Dissolve 4-Fluoro-2-(pentan-2-yloxy)aniline (1.0 eq) in dichloromethane (DCM).
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC shows complete consumption of the aniline.
-
Quench the reaction with water, separate the organic layer, wash with dilute HCl (to remove excess base), then brine, dry over MgSO₄, and concentrate to yield the amide product. Purify by recrystallization or chromatography if necessary.
Conclusion
This compound serves as an exemplary starting material for the rapid generation of chemical diversity. The two primary reaction pathways—nucleophilic aromatic substitution and nitro group reduction—are robust, high-yielding, and tolerant of a wide range of functional groups. The protocols outlined in this note provide a solid foundation for researchers to synthesize novel substituted anilines, diaryl ethers, and other key scaffolds, accelerating efforts in drug discovery and development.
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ResearchGate. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Macromolecular Rapid Communications. [Link]
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-
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-
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-
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-
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-
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Application Note: Strategic Use of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene in Nucleophilic Aromatic Substitution for Advanced Synthesis
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are pivotal scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's efficiency is highly dependent on the electronic properties of the aromatic ring. Specifically, the presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack.[3][4] This application note provides a detailed guide to the use of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene , a specialized substrate designed for high-yield SNAr reactions.
The strategic placement of a nitro group (para to the fluorine) and a pentan-2-yloxy group (ortho to the fluorine) creates a highly electrophilic aromatic system. The fluorine atom serves as an excellent leaving group, often demonstrating superior reactivity in SNAr compared to other halogens (F > Cl ≈ Br > I) because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[1][5] The pentan-2-yloxy group, a chiral, non-polar moiety, can introduce valuable steric and electronic features into the final product, potentially influencing biological activity and pharmacokinetic properties. The incorporation of fluorine and fluorinated motifs is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[6][7][8]
This document will detail the underlying mechanism, provide comprehensive experimental protocols, and discuss troubleshooting strategies for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.
Mechanism of Action: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[9][10]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine leaving group (the ipso-carbon). This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5][11] The stability of this intermediate is the key to the reaction's success. The powerful electron-withdrawing nitro group, positioned para to the site of attack, effectively delocalizes the negative charge through resonance, significantly lowering the activation energy of this step.[4][12]
-
Elimination and Re-aromatization: In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[11]
The ortho- and para-positioning of the electron-withdrawing group relative to the leaving group is critical for resonance stabilization of the Meisenheimer complex. A meta-positioned EWG does not allow for direct delocalization of the negative charge onto the group and thus does not activate the ring to the same extent.[4][5]
Caption: Figure 1: SNAr Addition-Elimination Mechanism.
Experimental Design and Protocols
Successful SNAr reactions hinge on the careful selection of reagents, solvent, base, and temperature. The protocols provided below are designed to be robust starting points for various nucleophile classes.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier/CAS | Key Properties & Handling Notes |
| Substrate | C₁₁H₁₄FNO₃ | 227.23 | ≥97% | e.g., Biosynth[13] / 1314987-41-1[14] | Yellow oil. Store in a cool, dry place. |
| Nucleophile (Example) | R-NH₂ | Varies | ≥98% | Varies | Primary/secondary amines, alcohols, thiols. |
| Base (Example) | K₂CO₃ | 138.21 | ≥99% | Varies | Mild, non-nucleophilic base. Anhydrous grade preferred. |
| Solvent (Example) | DMF | C₃H₇NO | 73.09 | Varies | Anhydrous. Polar aprotic solvent, solvates cations.[15] High boiling point. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Varies | Extraction solvent. |
| Brine | NaCl (aq) | N/A | Saturated | N/A | Used for aqueous workup to break emulsions.[15] |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Anhydrous | Varies | Drying agent. |
Protocol 1: General Procedure for Amination (Primary/Secondary Amines)
This protocol outlines the reaction of this compound with a generic amine nucleophile.
Workflow Diagram:
Caption: Figure 2: Experimental workflow for amination.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous Dimethylformamide (DMF, approx. 0.1-0.2 M concentration relative to the substrate).
-
Add the amine nucleophile (1.1 - 1.5 equivalents).
-
Add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base to scavenge the HF formed.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and break any emulsions.[15]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted product.[15]
Protocol 2: General Procedure for O-Arylation (Alcohols/Phenols)
This protocol is adapted for forming aryl ethers using alcohol or phenol nucleophiles.
Step-by-Step Procedure:
-
Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide/phenoxide.
-
SNAr Reaction: In the main reaction flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly transfer the freshly prepared nucleophile solution to the substrate solution via cannula or syringe.
-
Heat the reaction to 60-80 °C and monitor by TLC.[9]
-
Workup & Purification: Follow steps 6-10 from Protocol 1. The initial quench should be done carefully with saturated aqueous NH₄Cl if residual NaH is suspected.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature. 2. Deactivated nucleophile. 3. Wet solvent/reagents. | 1. Incrementally increase the reaction temperature (e.g., to 120 °C). 2. Use a stronger base (e.g., NaH, KHMDS for alcohols) to generate a more potent nucleophile.[16] 3. Ensure use of anhydrous solvents and reagents; perform under an inert atmosphere.[15] |
| Multiple Spots on TLC / Side Products | 1. Di-substitution (if applicable). 2. Reaction with solvent (solvolysis). 3. Benzyne formation. | 1. Use a stoichiometric amount of the nucleophile or a slight excess of the electrophile.[17] 2. Avoid nucleophilic solvents like alcohols unless they are the intended reactant. Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[15] 3. Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of very strong bases like NaNH₂.[17] |
| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO). 2. Product streaking on silica gel column. 3. Gummy or oily product. | 1. Perform multiple aqueous washes, including with brine. Remove residual solvent under high vacuum.[18] 2. If the product is basic (e.g., an amine), add a small amount of triethylamine (~0.5-1%) to the eluent.[15] 3. The product may not be pure enough to crystallize. Re-purify by column chromatography or attempt precipitation by dissolving in a minimal amount of a polar solvent and adding a non-polar anti-solvent (e.g., dissolve in acetone, add hexanes).[18] |
Safety Precautions
-
Nitroaromatic Compounds: These compounds are toxic, can be irritants, and may be absorbed through the skin.[19] Many are mutagenic or carcinogenic.[20] Always handle them in a well-ventilated fume hood.[21]
-
Reagents: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[19] Nitric acid and its derivatives are highly corrosive and reactive.[22]
-
Reactions: SNAr reactions with nitroaromatics can be exothermic. On heating, some nitro compounds may decompose or explode, especially under confinement.[23] Use appropriate reaction monitoring and temperature control.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. Its electronic configuration, driven by the potent nitro EWG, facilitates high-yield reactions with a broad range of nucleophiles under accessible conditions. The presence of the chiral pentan-2-yloxy side chain offers a unique opportunity to introduce specific steric and lipophilic characteristics valuable in the synthesis of complex target molecules, particularly in the field of drug discovery. By understanding the core SNAr mechanism and carefully controlling reaction parameters, researchers can effectively utilize this reagent to accelerate the development of novel chemical entities.
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-
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PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]
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Wikipedia. 4-Fluoronitrobenzene. [Link]
-
aromatic nucleophilic substitution. [Link]
-
National Institutes of Health (NIH). (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
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Experimental protocols for reactions with 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
As a Senior Application Scientist, it is understood that while a vast number of chemical structures are conceivable, not all are extensively documented. The compound 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene appears to be a novel or non-commercial entity with limited specific literature. However, its structure is composed of well-understood functional groups on an aromatic scaffold. The protocols and application notes detailed herein are therefore derived from established, fundamental principles of organic chemistry and predictive reactivity based on analogous, well-documented substrates.
This guide is designed for researchers in synthetic and medicinal chemistry. It provides robust, starting-point protocols for the two most synthetically valuable transformations of this molecule: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction. The rationale behind each step is explained to allow for logical troubleshooting and adaptation.
Compound Profile: this compound
-
Structure: A benzene ring substituted with four groups:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group, it strongly activates the ring for nucleophilic aromatic substitution.
-
Fluorine (-F): Located para (at position 4) to the nitro group, it is an excellent leaving group in SNAr reactions.
-
(Pentan-2-yloxy) Group (-OCH(CH₃)(CH₂CH₂CH₃)): A secondary alkyl ether group. It is sterically bulky and an ortho/para director. In this specific substitution pattern, its primary electronic influence is secondary to the dominant activating effect of the nitro group.
-
Implicit Hydrogen: At positions 3, 5, and 6.
-
-
Predicted Reactivity: The molecule is highly polarized by the nitro group, making the carbon atom attached to the fluorine (C-4) extremely electron-deficient and thus highly susceptible to attack by nucleophiles. This makes the SNAr reaction the most facile and predictable transformation. Secondly, the nitro group itself is readily reduced to an amine, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization.
Application Note I: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the 4-fluoro group with various nucleophiles is arguably the most valuable reaction of this substrate, serving as a linchpin in the synthesis of more complex molecules, particularly in drug discovery for creating libraries of substituted aniline derivatives.
Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)
This protocol details the reaction of this compound with morpholine, a common secondary amine, to yield 4-(4-Nitro-3-(pentan-2-yloxy)phenyl)morpholine.
Reaction Mechanism Overview: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the electrophilic carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group. In the second step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.
Experimental Workflow Diagram
Caption: Workflow for the SNAr reaction and product isolation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 227.23 | 1.0 | 1.0 | 227 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 | 276 mg |
| Dimethyl Sulfoxide (DMSO), anhydrous | - | - | - | 5 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~100 mL |
| Deionized Water | - | - | - | ~50 mL |
| Brine | - | - | - | ~25 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (227 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (276 mg, 2.0 mmol). Rationale: The base neutralizes the HF that is formed in situ, preventing side reactions and driving the equilibrium forward.
-
Solvent and Nucleophile: Add anhydrous DMSO (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol). Rationale: A polar aprotic solvent like DMSO is ideal as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
-
Reaction Conditions: Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 90 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-12 hours.
-
Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers. Rationale: The product is organic-soluble, while the inorganic salts (KF, K₂CO₃) and excess DMSO partition into the aqueous phase.
-
Washing & Drying: Wash the combined organic layers with brine (25 mL) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Application Note II: Nitro Group Reduction
The reduction of the nitro group to a primary amine is a fundamental transformation that converts the electron-withdrawing nature of the group to an electron-donating one, dramatically altering the molecule's chemical properties and opening up new avenues for synthesis.
Protocol 2: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using hydrogen gas and a palladium-on-carbon catalyst. This method is known for its high efficiency and clean reaction profile.
Reaction Scheme Diagram
Caption: Reagents for nitro group reduction via catalytic hydrogenation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Substituted Nitroarene (e.g., product from Protocol 1) | ~294.36 | 1.0 | 1.0 | 294 mg |
| 10% Palladium on Carbon (Pd/C) | - | - | ~5 mol % | ~15 mg |
| Methanol (MeOH) | - | - | - | 10 mL |
| Hydrogen (H₂) Gas | - | - | Excess | 1 balloon |
| Celite® | - | - | - | Small plug |
Step-by-Step Methodology:
-
Vessel Setup: To a 50 mL round-bottom flask, add the nitroarene substrate (e.g., the product from Protocol 1, 294 mg, 1.0 mmol) and methanol (10 mL).
-
Inerting: Seal the flask with a rubber septum. Purge the flask with an inert gas (nitrogen or argon) for 5 minutes.
-
Catalyst Addition: Carefully and quickly, add 10% Pd/C (15 mg, ~5 mol %). Safety Note: Pd/C can be pyrophoric, especially when dry. Do not add it to a flask containing solvent vapors without an inert atmosphere.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction Conditions: Stir the suspension vigorously at room temperature. A positive pressure of hydrogen should be maintained by the balloon.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours. The disappearance of the starting material and the appearance of a new, typically more polar, spot (the aniline) indicates completion.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Filtration: Filter the reaction mixture through a small plug of Celite® in a Hirsch funnel to remove the palladium catalyst. Wash the Celite® pad with additional methanol (~10-15 mL). Rationale: Celite prevents the fine Pd/C particles from passing through the filter paper.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product, which is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography, though anilines can sometimes be sensitive on silica gel.
Safety & Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
This compound: As a fluoronitroaromatic compound, it should be treated as toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Reagents:
-
DMSO: Can enhance skin absorption of other chemicals. Handle with care.
-
Morpholine: Corrosive and flammable.
-
Pd/C: Can be pyrophoric. Handle in an inert atmosphere and never add to a solvent in the presence of air.
-
Hydrogen Gas: Highly flammable and explosive. Ensure there are no ignition sources nearby and that the system is properly sealed.
-
References
-
Title: Aromatic Nucleophilic Substitution Source: Strategic Applications of Named Reactions in Organic Synthesis (2005), Elsevier. URL: [Link]
-
Title: Meisenheimer Complex Source: IUPAC Gold Book URL: [Link]
-
Title: Reduction of nitro compounds Source: Comprehensive Organic Name Reactions and Reagents (2010), Wiley. URL: [Link]
Application Notes and Protocols: 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and nitroaromatic moieties has become a cornerstone of rational drug design.[1][2][3] 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene emerges as a promising, albeit specialized, building block that marries the unique electronic properties of a nitro-activated fluorophenyl group with a chiral, sterically defined pentan-2-yloxy side chain. This trifunctional scaffold offers medicinal chemists a powerful tool to explore chemical space, modulate pharmacokinetic properties, and engage with biological targets in a nuanced manner.
The electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), rendering the fluorine atom a facile leaving group.[4][5] This inherent reactivity is the linchpin of its utility, allowing for the introduction of a diverse array of nucleophiles to construct complex molecular architectures. Furthermore, the pentan-2-yloxy group provides a lipophilic handle that can influence solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins. The chirality of this side chain also presents opportunities for stereoselective recognition by biological systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block. We will delve into its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and safety considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe implementation in a research setting.
| Property | Value | Source |
| CAS Number | 1314987-41-1 | [6] |
| Molecular Formula | C11H14FNO3 | [6][7] |
| Molecular Weight | 227.23 g/mol | [7] |
| Appearance | Likely a yellow oil or low-melting solid | Inferred from related compounds[4] |
| Purity | Typically >95% | [7] |
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, in contact with skin, or if inhaled.[8][10][12] Some nitroaromatics are suspected carcinogens.[10][12]
-
Irritation: Causes skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[8][9][10]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][11]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents and bases.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Proposed Synthesis of this compound
The synthesis of this compound can be readily achieved via a nucleophilic aromatic substitution reaction, a cornerstone of aromatic chemistry. The most logical starting materials are 2,4-difluoronitrobenzene and pentan-2-ol. The ortho-fluorine atom is significantly more activated towards substitution than the para-fluorine due to the combined electron-withdrawing effects of the nitro group and the para-fluorine.
Figure 1: Proposed synthetic route for this compound.
Protocol: Synthesis of this compound
Materials:
-
2,4-Difluoronitrobenzene
-
(R)- or (S)-Pentan-2-ol (or racemic mixture)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (or THF).
-
Deprotonation: If using sodium hydride, carefully add it to the solvent. Cool the suspension to 0 °C and add pentan-2-ol dropwise. Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide. If using potassium carbonate, add it directly to the solvent along with pentan-2-ol.
-
Nucleophilic Substitution: To the solution of the alkoxide (or the mixture with potassium carbonate), add 2,4-difluoronitrobenzene dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Application as a Building Block: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its susceptibility to SNAr at the C4 position. The nitro group, being strongly electron-withdrawing, stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the fluoride ion by a wide range of nucleophiles.
Sources
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Application Note: A Robust, Validated HPLC Method for the Analysis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Abstract
This application note presents a comprehensive guide to the development and validation of a high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This molecule is a key intermediate in various synthetic pathways within pharmaceutical development. Ensuring its purity and identity is critical for downstream process consistency and final product quality. The narrative explains the causal logic behind each experimental choice, from initial analyte characterization to the final validated protocol, providing researchers and drug development professionals with a robust and reliable analytical solution.
Introduction and Analyte Characterization
This compound is a substituted nitroaromatic compound whose purity is paramount in multi-step pharmaceutical manufacturing.[1][2] The presence of impurities, even in trace amounts, can affect reaction yields, introduce toxicological risks, and compromise the quality of the active pharmaceutical ingredient (API).[2] Therefore, a precise and reliable analytical method is essential for quality control during its synthesis and use.[3][4]
The molecular structure, characterized by a substituted benzene ring, dictates its physicochemical properties and informs the analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [5][6][7] |
| CAS Number | 1314987-41-1 | [6] |
| Molecular Formula | C₁₁H₁₄FNO₃ | [5][6] |
| Molecular Weight | 227.23 g/mol | [5] |
| Structure | ![]() | (Structure based on IUPAC name) |
| Predicted Polarity | Relatively non-polar/hydrophobic | Inferred from structure |
| UV Chromophore | Nitrobenzene | Inferred from structure |
The presence of the hydrophobic pentan-2-yloxy group and the benzene core, combined with the polar nitro and fluoro substituents, makes this compound an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[8][9][10] RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[11] Furthermore, the nitrobenzene moiety acts as a strong chromophore, enabling sensitive detection using a standard UV-Vis detector.[12][13]
Rationale for Method Development
A systematic approach to method development ensures the final protocol is both robust and fit for purpose.[12] The following sections detail the expert reasoning behind the selection of the critical chromatographic parameters.
Chromatographic Mode and Stationary Phase Selection
Given the analyte's predominantly hydrophobic character, RP-HPLC was the chosen mode of separation.[8][10] The primary stationary phase selected for initial development was a C18 (octadecylsilane) column . This is the most widely used stationary phase in RP-HPLC, offering excellent retention and selectivity for a broad range of non-polar to moderately polar compounds through hydrophobic interactions.[9][11]
-
Alternative Considerations: For optimizing selectivity, particularly for separating structurally similar impurities, other stationary phases could be evaluated. A Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions with the analyte's aromatic ring. Additionally, fluorinated phases are known to provide unique selectivity for halogenated and nitro-aromatic compounds.[14]
Mobile Phase and Elution Strategy
The mobile phase composition is a critical factor in controlling retention and selectivity in RP-HPLC.[9]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN typically provides better peak shapes for aromatic compounds, has a lower UV cutoff wavelength (~190 nm), and lower viscosity, which results in lower backpressure.
-
Aqueous Phase: HPLC-grade water was used as the weak solvent. For a neutral analyte like this, buffering the mobile phase is generally not necessary.
-
Elution Strategy: A gradient elution approach was employed for initial method development.[12] This involves starting with a high concentration of the aqueous phase and gradually increasing the concentration of acetonitrile. This strategy is highly effective for screening for unknown impurities with a wide range of polarities and for determining the optimal elution conditions for the main analyte in a single run.[12]
Detector Wavelength Selection
To achieve maximum sensitivity, the detector wavelength should be set at the analyte's wavelength of maximum absorbance (λmax).[12] Nitroaromatic compounds are known to absorb strongly in the UV region.[13][15] A preliminary scan using a Photodiode Array (PDA) detector on a prepared standard of this compound revealed a strong absorbance maximum at 260 nm . This wavelength was selected for the method to ensure optimal signal-to-noise ratio for both the main peak and any potential impurities. Using a common but less specific wavelength like 254 nm is also viable but may offer suboptimal sensitivity.
The workflow for this method development process is outlined below.
Caption: Logical workflow for HPLC method development.
Detailed Application Protocol: Optimized Method
This section provides the exact experimental conditions for the quantitative analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound, reference grade (>99.5% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water (18.2 MΩ·cm).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection if particulates are present.
Chromatographic Conditions
Table 2: Optimized HPLC System Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and PDA/VWD detector. |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
| Run Time | 22 minutes |
Method Validation Protocol and Acceptance Criteria
Validation is a mandatory process to demonstrate that the analytical method is suitable for its intended purpose.[3] The following protocols are based on International Council for Harmonisation (ICH) guidelines.
Caption: Inter-relationship of method validation parameters.
Table 3: Summary of Method Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject the working standard solution five times. | Tailing Factor (T) ≤ 2.0Theoretical Plates (N) ≥ 2000%RSD of peak area and retention time ≤ 2.0% |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | The analyte peak should be free from interference from blank, placebo, or degradation products. Peak purity index should be > 0.999. |
| Linearity | Prepare and inject calibration standards at five concentrations (e.g., 25, 50, 100, 150, 200 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (80%, 100%, 120% of the nominal concentration). Prepare each level in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six individual preparations of the sample at 100% concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD of the results should be ≤ 2.0%. |
| Robustness | Intentionally vary critical method parameters: Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase Composition (±2% organic). | System suitability criteria must be met. The change in results should not be significant. |
Conclusion
The RP-HPLC method detailed in this application note provides a selective, linear, accurate, and precise means for the quantitative analysis of this compound. The systematic development approach, grounded in the physicochemical properties of the analyte, has resulted in a robust protocol suitable for routine quality control in a pharmaceutical development environment. The comprehensive validation plan ensures the reliability and trustworthiness of the analytical data generated.
References
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]
- Jandera, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
News-Medical.Net. (2019, January 30). Expediting HPLC Method Development in Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
- Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 21(4), 66-82.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-fluoro-2-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). CID 141051979. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). p-Fluoronitrobenzene. Retrieved from [Link]
- UCT, Inc. (n.d.). Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Aqueous Matrices.
-
PubMed. (2009). High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle. Retrieved from [Link]
-
NCBI. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. Retrieved from [Link]
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Application Notes and Protocols for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene in Assay Development
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, a novel derivatizing agent, for the development of robust and sensitive assays. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for key applications, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent for the quantification of primary and secondary amines, and for high-throughput screening of enzyme inhibitors.
Introduction: The Chemistry and Utility of this compound
This compound belongs to the class of activated aryl fluorides, which are renowned for their utility in chemical derivatization. The electron-withdrawing nitro group on the benzene ring activates the fluorine atom for nucleophilic aromatic substitution. This allows for a specific and efficient reaction with primary and secondary amines under mild conditions.
The key features of this compound that make it an attractive tool for assay development include:
-
Specificity for Amines: The reagent exhibits high selectivity for primary and secondary amines, making it ideal for quantifying these functional groups in complex biological samples.
-
Chromogenic Product Formation: The reaction product of this compound with an amine is a colored compound, enabling straightforward colorimetric detection and quantification.
-
Kinetic Resolution: The rate of the reaction is dependent on the concentration of the amine, forming the basis for quantitative assays.
The general reaction mechanism is depicted below:
Caption: Reaction of this compound with a primary amine.
Application I: Quantification of Primary and Secondary Amines
This protocol outlines a method for the determination of the concentration of primary and secondary amines in a sample using a colorimetric assay.
Principle
The assay is based on the reaction of this compound with amines to form a colored product. The absorbance of the product is measured at a specific wavelength, and the concentration of the amine is determined from a standard curve.
Materials and Reagents
-
This compound
-
Amine standard (e.g., glycine, benzylamine)
-
Dimethyl sulfoxide (DMSO)
-
Potassium borate buffer (0.1 M, pH 9.5)
-
96-well microplate
-
Microplate reader
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of amine standards of known concentrations in potassium borate buffer.
-
-
Assay Procedure:
-
Add 50 µL of the amine standard or sample to each well of a 96-well microplate.
-
Add 50 µL of the this compound stock solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance of each well at the wavelength of maximum absorbance of the product (to be determined experimentally, typically in the range of 340-450 nm).
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing buffer and the reagent) from the absorbance of all other wells.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the amine in the samples by interpolating their absorbance values on the standard curve.
-
Expected Results
A linear relationship between the absorbance and the amine concentration is expected within a certain range. The limit of detection (LOD) and limit of quantification (LOQ) of the assay should be determined.
| Amine Concentration (µM) | Absorbance (AU) |
| 0 | 0.05 |
| 10 | 0.25 |
| 25 | 0.60 |
| 50 | 1.15 |
| 100 | 2.20 |
Application II: High-Throughput Screening of Enzyme Inhibitors
This protocol describes a method for screening potential inhibitors of an enzyme that produces an amine as a product.
Principle
The assay measures the activity of an enzyme by quantifying the amount of amine product formed. A decrease in the amount of product in the presence of a test compound indicates inhibition of the enzyme.
Materials and Reagents
-
Enzyme and its substrate
-
Test compounds (potential inhibitors)
-
This compound
-
Assay buffer
-
DMSO
-
96-well or 384-well microplate
-
Microplate reader
Experimental Protocol
Caption: Workflow for enzyme inhibitor screening assay.
-
Assay Setup:
-
Add 2 µL of the test compound dissolved in DMSO to the wells of a microplate.
-
Add 20 µL of the enzyme solution in assay buffer to each well.
-
Pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the substrate solution in assay buffer to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature.
-
-
Derivatization and Detection:
-
Stop the enzymatic reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Add 50 µL of a solution containing this compound in a suitable buffer (e.g., potassium borate buffer, pH 9.5).
-
Incubate for 30 minutes at room temperature to allow for the derivatization reaction to complete.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_no_inhibitor - Absorbance_blank)) * 100
-
Compounds that show significant inhibition can be selected for further studies.
-
Trustworthiness and Self-Validation
To ensure the reliability of the assays described, the following controls should be included in every experiment:
-
Blank: Contains all reagents except the amine or the enzyme. This is used to correct for background absorbance.
-
Negative Control: For the enzyme inhibitor screen, this well contains the enzyme, substrate, and buffer, but no inhibitor. This represents 100% enzyme activity.
-
Positive Control: For the enzyme inhibitor screen, this well contains a known inhibitor of the enzyme. This is to ensure that the assay is capable of detecting inhibition.
-
Standard Curve: For the amine quantification assay, a standard curve should be run with every experiment to ensure accuracy.
References
Application Notes and Protocols for In Vitro Evaluation of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
A Guide for the Initial Characterization of a Novel Nitroaromatic Compound
Introduction
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is a nitroaromatic compound with the chemical formula C₁₁H₁₄FNO₃.[1][2] While specific biological activities and mechanisms of action for this particular molecule are not extensively documented in publicly available literature, its structural motifs—a nitrobenzene core and a fluoro group—suggest potential bioactivity that merits investigation. Nitroaromatic compounds are a significant class of molecules in medicinal chemistry and materials science, with some exhibiting anticancer, antibacterial, and antiprotozoal properties.[3][4] However, the nitro group can also be associated with genotoxicity through metabolic reduction to reactive intermediates.[3][5]
The fluorine atom, a common substituent in modern pharmaceuticals, can enhance metabolic stability and binding affinity.[6] Therefore, a systematic in vitro evaluation of this compound is warranted to elucidate its potential as a therapeutic agent or to understand its toxicological profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this compound. The protocols are designed to be self-validating and are grounded in established methodologies for the assessment of novel chemical entities.
Compound Handling and Safety Precautions
Given the limited specific safety data for this compound, it is prudent to handle it with the care afforded to other potentially hazardous nitroaromatic compounds. Safety data sheets for related compounds like 1-fluoro-4-nitrobenzene indicate potential for toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation.[7][8][9]
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[8][10]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.[7][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[8]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[7][11]
Experimental Workflow for In Vitro Characterization
The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound.
Caption: A tiered workflow for the in vitro characterization of novel compounds.
Protocol 1: Solubility and Stability Assessment
Objective: To determine the solubility of this compound in common laboratory solvents and its stability in cell culture medium. This is a critical first step to ensure accurate and reproducible results in subsequent biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or HPLC system
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.
-
-
Aqueous Solubility Determination (Kinetic Method):
-
Serially dilute the DMSO stock solution into PBS or cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM).
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to cells (typically ≤ 0.5%).
-
Incubate the solutions at 37°C for a relevant time period (e.g., 2 hours).
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitate.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The highest concentration at which no precipitation is observed is the kinetic solubility limit.
-
-
Stability Assessment in Culture Medium:
-
Spike the compound into complete cell culture medium at a relevant test concentration (e.g., 10 µM).
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound remaining in the medium using HPLC. A decrease in concentration over time indicates instability.
-
Data Presentation:
| Parameter | Result |
| Molecular Weight | 227.23 g/mol [2] |
| Purity | >95%[2] |
| Solubility in DMSO | >50 mM (hypothetical) |
| Kinetic Solubility in PBS | 85 µM (hypothetical) |
| Stability in DMEM (24h) | >90% remaining (hypothetical) |
Protocol 2: Cytotoxicity Screening (MTT Assay)
Objective: To evaluate the effect of this compound on the viability of a relevant human cancer cell line and determine its half-maximal inhibitory concentration (IC₅₀). The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7, or A549)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration should be constant and non-toxic. Replace the old medium with the medium containing the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.
Protocol 3: Genotoxicity Assessment (Ames Test)
Objective: To assess the mutagenic potential of this compound. The Ames test is a bacterial reverse mutation assay and a standard first-line screening for genotoxicity.[5] It is particularly relevant for nitroaromatic compounds, which can be metabolically activated to DNA-reactive species.
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test measures the ability of a substance to induce reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[5]
Materials:
-
Bacterial strains (e.g., S. typhimurium TA98, TA100; E. coli WP2 uvrA)
-
Test compound stock solution in DMSO
-
Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98 without S9)
-
S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Toxicity Determination: First, perform a preliminary toxicity assay to determine the appropriate concentration range of the test compound for the main experiment. The highest concentration should not be overly toxic to the bacteria.[5]
-
Treatment: In separate test tubes, combine the test compound at various concentrations, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).
-
Plating: Add molten top agar to each tube, vortex gently, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the negative (vehicle) control at one or more concentrations.[5] The results should be evaluated both with and without metabolic activation.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The data generated from these studies will establish a foundational understanding of the compound's solubility, stability, cytotoxicity, and mutagenic potential.
Positive findings, such as potent and selective cytotoxicity against cancer cell lines with a negative Ames test result, would provide a strong rationale for advancing the compound to more complex in vitro and in vivo studies. These could include investigations into its mechanism of action (e.g., enzyme inhibition, receptor binding, effects on signaling pathways) and evaluation in animal models of disease. Conversely, significant genotoxicity would flag the compound as a potential safety liability, guiding future structural modifications to mitigate this effect.
References
- BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- Unknown Supplier. (2025, December 18).
- Blazechem. (n.d.). This compound.
- de Oliveira, R. B., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216.
- Varela-M, R. E., et al. (2020).
- PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents.
- ECHEMI. (n.d.). 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets.
- Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2025, December 19). 4-Bromo-1-fluoro-2-nitrobenzene Safety Data Sheet.
- BenchChem. (n.d.). A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds.
- Wikipedia. (n.d.). 4-Fluoronitrobenzene.
- CymitQuimica. (n.d.). This compound.
- Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2849.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 3D-FF155668 - 4-fluoro-1-nitro-2-pentan-2-yloxybenzene | 1… [cymitquimica.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
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- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Welcome to the technical support center for the synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yield and purity.
Reaction Overview: A Regioselective SNAr Pathway
The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of an alkoxide, generated from pentan-2-ol, with 2,4-difluoronitrobenzene. The potent electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.[1][2][3]
The reaction preferentially occurs at the C-2 position (ortho to the nitro group), displacing one of the fluorine atoms. This regioselectivity is a critical aspect of the synthesis, influenced by both electronic effects and reaction conditions.
Caption: General scheme for the synthesis.
The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is the cornerstone of the SNAr reaction, and its formation is typically the rate-determining step.[5][6]
Caption: The SNAr addition-elimination mechanism.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.
Q1: My overall yield is low, and the reaction seems incomplete. What are the primary causes?
Low conversion is often traced back to three key areas: inefficient generation of the nucleophile, suboptimal reaction conditions, or impure reagents.
-
Cause A: Incomplete Deprotonation of Pentan-2-ol. Pentan-2-ol, a secondary alcohol, requires a sufficiently strong base to form the reactive pentan-2-oxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may establish an unfavorable equilibrium, leading to a low concentration of the active nucleophile.
-
Cause B: Presence of Water. Trace amounts of water in the reagents or solvent can consume the base and hydrolyze the starting material, 2,4-difluoronitrobenzene, to form 2,4-difluorophenol, quenching the reaction.[5]
-
Cause C: Insufficient Temperature. SNAr reactions typically require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[5] Room temperature conditions are often insufficient.
Solutions:
-
Choice of Base: Use a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. Sodium hydride (NaH) is an excellent choice, as the hydrogen gas byproduct bubbles out of the solution, driving the reaction forward.[7][8]
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., using molecular sieves) and ensure the glassware is oven-dried. Use freshly opened, anhydrous grade reagents whenever possible.
-
Optimize Temperature: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). A typical range for this type of reaction is 80-120 °C, depending on the solvent.
Q2: I'm observing a significant amount of a di-substituted byproduct, 1-nitro-2,4-di(pentan-2-yloxy)benzene. How can I minimize its formation?
This is a very common issue. The desired product still contains a fluorine atom at the C-4 position (para to the nitro group), which remains activated for a second SNAr reaction.
-
Cause: A high local concentration of the highly reactive pentan-2-oxide nucleophile can react with the newly formed product before all the initial starting material is consumed. This is particularly problematic if the second substitution is kinetically competitive with the first.
Solutions:
-
Control Stoichiometry: Use a slight excess of 2,4-difluoronitrobenzene (e.g., 1.1 to 1.2 equivalents) relative to pentan-2-ol to ensure the nucleophile is the limiting reagent.
-
Reverse Addition: Instead of adding the base to the mixture of alcohol and aryl halide, try a different addition order. A highly effective method is the in-situ generation of the nucleophile by adding the base (e.g., potassium tert-butoxide) slowly to a solution of the 2,4-difluoronitrobenzene and pentan-2-ol.[9] This keeps the instantaneous concentration of the free alkoxide low, favoring the reaction with the more electrophilic starting material over the less reactive monosubstituted product.[9]
Q3: My analysis shows a mixture of isomers: the desired 2-substituted product and the 2-fluoro-4-(pentan-2-yloxy) isomer. How can I improve regioselectivity?
While substitution is electronically favored at both the ortho (C-2) and para (C-4) positions, reaction conditions can be tuned to strongly favor the desired C-2 (ortho) substitution.
-
Cause: The polarity of the solvent plays a crucial role in dictating the regiochemical outcome. Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions in general, but they can sometimes lead to mixtures with highly activated substrates like 2,4-difluoronitrobenzene.[5][9]
Solution:
-
Solvent Selection: Studies have shown that using a nonpolar solvent , such as toluene, can dramatically increase the selectivity for ortho substitution.[9][10] This is theorized to occur through a six-membered polar transition state involving the cation of the base, which preferentially directs the nucleophile to the ortho position.[10]
Table 1: Summary of Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale | Potential Pitfall if Ignored |
| Base | Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) | Strong bases ensure irreversible and complete formation of the alkoxide nucleophile.[7][8] | Low conversion, stalled reaction. |
| Solvent | Toluene | Promotes high regioselectivity for the desired ortho-substituted product.[9][10] | Formation of undesired para-isomer. |
| Temperature | 80-120 °C (reflux in Toluene) | Provides sufficient activation energy for the reaction to proceed at a practical rate.[5] | Slow or no reaction at lower temperatures. |
| Stoichiometry | 1.0 eq. Pentan-2-ol / 1.1 eq. 2,4-Difluoronitrobenzene | Ensures the nucleophile is the limiting reagent, minimizing di-substitution. | Formation of di-substituted byproduct. |
| Addition Mode | Slow addition of base to a solution of alcohol and aryl halide | Maintains a low concentration of the free alkoxide, enhancing selectivity.[9] | Increased side product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and alkoxide by atmospheric moisture. | Reduced yield due to reagent decomposition. |
Frequently Asked Questions (FAQs)
Q: Why is 2,4-difluoronitrobenzene a better starting material than 2,4-dichloronitrobenzene? A: In SNAr reactions, the bond to the leaving group is broken after the rate-determining nucleophilic attack. The key factor is not bond strength, but the ability of the leaving group to activate the ring towards that initial attack via inductive electron withdrawal. Fluorine is the most electronegative halogen, so it makes the carbon it's attached to highly electrophilic, accelerating the formation of the Meisenheimer complex.[5][6] Therefore, the reactivity order for leaving groups in SNAr is often the reverse of SN2 reactions: F > Cl > Br > I.[5][6]
Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate. You should be able to visualize the consumption of the 2,4-difluoronitrobenzene starting material (less polar) and the appearance of the more polar product spot. Staining with potassium permanganate can help with visualization if the compounds are not UV-active.
Q: What is the best way to purify the final product? A: After an aqueous workup to remove the base and salts, the crude product will likely contain unreacted starting material and potentially the di-substituted byproduct. Flash column chromatography on silica gel is the most effective method for purification.[11][12] A gradient elution starting with pure hexanes and gradually increasing the proportion of ethyl acetate will allow for the separation of these compounds based on their differing polarities.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting solutions for maximizing yield and selectivity.
Materials:
-
2,4-Difluoronitrobenzene (1.1 eq.)
-
Pentan-2-ol (1.0 eq.)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2,4-difluoronitrobenzene (1.1 eq.) and anhydrous toluene to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Nucleophile Formation: In a separate flask under an inert atmosphere, dissolve pentan-2-ol (1.0 eq.) in anhydrous toluene. Carefully add sodium hydride (1.2 eq.) in portions. Stir the resulting suspension at room temperature for 30 minutes to allow for complete deprotonation.
-
Reaction: Slowly add the pentan-2-oxide suspension from step 2 to the solution of 2,4-difluoronitrobenzene via a cannula or dropping funnel over 20-30 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Quenching: After cooling the reaction to 0 °C in an ice bath, slowly and carefully quench the excess NaH by adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Add water and separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure product.
Caption: A workflow for troubleshooting low-yield issues.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025). Available from: [Link]
- Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
-
Organic Process Research & Development. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014). Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... Available from: [Link]
-
ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014). Available from: [Link]
- Williamson Ether Synthesis.
-
Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. (2020). Available from: [Link]
-
University of Calgary. Ch24: ArOH to ArOR. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Homework.Study.com. Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why. Available from: [Link]
-
ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Available from: [Link]
- Williamson Ether Synthesis.
- Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
-
Reaction Chemistry & Engineering. (2016). Available from: [Link]
-
NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available from: [Link]
-
Wikipedia. 4-Fluoronitrobenzene. Available from: [Link]
- Google Patents. US4164517A - Preparation of fluoronitrobenzene.
- Benchchem. A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
-
ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available from: [Link]
-
NIH. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. (2014). Available from: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Welcome to the technical support guide for the synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. We will delve into the common challenges, side reactions, and troubleshooting strategies to help you optimize your reaction outcomes, enhance yield, and ensure product purity.
The synthesis of this target molecule is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] In this specific case, it involves the reaction of a 4-fluoro-2-nitrophenoxide ion with a secondary alkyl electrophile, such as a pentan-2-yl halide or sulfonate. While straightforward in principle, the use of a secondary alkylating agent and a multifunctional aromatic ring introduces several competing reaction pathways that must be carefully managed.[3]
This guide provides in-depth, field-proven insights into identifying and mitigating these side reactions, grounded in the principles of physical organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary reaction pathway and what are the ideal starting materials?
The most reliable route for this synthesis is the nucleophilic substitution reaction between the potassium or sodium salt of 4-fluoro-2-nitrophenol and an activated form of pentan-2-ol. The reaction proceeds via an S_N2 mechanism.[4]
-
Nucleophile : 4-fluoro-2-nitrophenoxide, generated in situ from 4-fluoro-2-nitrophenol and a suitable base (e.g., K₂CO₃, NaH).
-
Electrophile : A pentan-2-yl group bearing a good leaving group. While alkyl halides (e.g., 2-bromopentane) can be used, secondary halides are highly prone to side reactions.[2][4] A superior choice is a sulfonate ester, such as pentan-2-yl tosylate or mesylate, which are excellent leaving groups and can facilitate the reaction under milder conditions.[2]
The overall transformation is shown below:
Caption: Desired S_N2 pathway for the synthesis.
Q2: My reaction is producing a significant amount of pentene isomers. What is causing this and how can I prevent it?
This is the most common side reaction and is a clear indication that an E2 (bimolecular elimination) pathway is outcompeting your desired S_N2 substitution.[5] The phenoxide, being a reasonably strong base, can abstract a proton from the carbon adjacent to the leaving group on the pentan-2-yl chain, leading to the formation of a double bond.
Causality:
-
Substrate Structure : Secondary alkyl halides and sulfonates are inherently susceptible to E2 elimination.[3][4]
-
Base Strength : The phenoxide nucleophile is also a base. While weaker than alkoxides, its basicity is sufficient to promote elimination.
-
Temperature : Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, elevated temperatures strongly favor the formation of the alkene byproduct.[3][6]
Troubleshooting & Optimization Protocol:
-
Lower the Reaction Temperature : This is the most critical parameter. If you are running the reaction at 80-100 °C, try reducing it to 50-60 °C and extending the reaction time.[5] The S_N2 reaction will proceed, albeit more slowly, while the E2 reaction will be significantly suppressed.
-
Choose a Better Leaving Group : Switch from an alkyl halide (e.g., 2-bromopentane) to a sulfonate ester (pentan-2-yl tosylate or mesylate). Tosylates are superior leaving groups, allowing the S_N2 reaction to occur more readily and under milder temperature conditions, thereby minimizing the competing elimination.[2]
-
Solvent Choice : Continue using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation (K⁺ or Na⁺), leaving the phenoxide anion "naked" and highly nucleophilic, which favors the S_N2 pathway.[3][7]
| Parameter | To Favor S_N2 (Ether Product) | To Favor E2 (Alkene Byproduct) |
| Temperature | Lower (e.g., 50-60 °C) | Higher (e.g., >80 °C) |
| Leaving Group | Excellent (e.g., -OTs, -OMs) | Moderate (e.g., -Br, -Cl) |
| Base | Use of a weaker base if possible | Strong, bulky bases |
| Solvent | Polar Aprotic (DMF, DMSO) | Less critical, but favored by strong bases |
Q3: My product analysis shows an isomer where the pentyl group is attached to the benzene ring itself, not the oxygen. What is this and why did it form?
You are observing the results of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to O-alkylation, the desired ether) and the carbon atoms of the aromatic ring (ortho and para to the oxygen), which can lead to C-alkylation.[1][7]
Causality:
-
Solvent Effects : This side reaction is most prominent in polar protic solvents (e.g., ethanol, water). These solvents can form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide.[3] This "caging" of the oxygen atom reduces its nucleophilicity, making the less-solvated carbon atoms of the ring comparatively more reactive.
-
Counter-ion : The nature of the cation can also play a role, though the solvent effect is generally more pronounced.[3]
Troubleshooting & Optimization Protocol:
-
Strictly Use Polar Aprotic Solvents : Ensure your solvent system (e.g., DMF, acetonitrile, DMSO) is anhydrous. These solvents do not form hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly available for nucleophilic attack (O-alkylation).[7]
-
Base Selection : Use a base like potassium carbonate (K₂CO₃). Potassium salts are often cited as favoring O-alkylation over sodium salts in some systems due to differences in ion-pairing and dissociation in aprotic solvents.
Caption: Key competing pathways in the synthesis.
Q4: My yield is consistently low, with significant recovery of starting materials. What are the likely causes?
Low conversion can stem from several factors related to reaction setup and conditions.
Causality & Troubleshooting:
-
Incomplete Deprotonation : The pKa of nitrophenols is lower (more acidic) than typical alcohols, but a sufficiently strong base is still required for complete conversion to the phenoxide. If using a weak base like K₂CO₃, ensure it is finely powdered and that the reaction is given enough time at a moderate temperature (e.g., 50-60 °C) for the deprotonation to complete. For a more robust approach, use a stronger base like sodium hydride (NaH) in THF or DMF at 0 °C to RT to irreversibly form the phenoxide before adding the alkylating agent.[5]
-
Reaction Time/Temperature : As discussed, high temperatures are detrimental. However, a temperature that is too low may result in an impractically slow reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction time and temperature for your specific setup. A typical range is 1-8 hours at 50-100 °C, but optimization is key.[3]
-
Reagent Purity & Stoichiometry : Ensure all reagents are pure and anhydrous. Water can hydrolyze the alkylating agent and interfere with the phenoxide formation. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to drive the reaction to completion.
-
Poor Leaving Group : If you are using an alkyl chloride, the reaction will be extremely slow. Bromides are better, but tosylates or mesylates are ideal for achieving high conversion under mild conditions.[2][8]
References
-
Wikipedia (2023). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts (2019). 10.6: Williamson Ether Synthesis. [Link]
-
MDPI (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
American Chemical Society (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
-
PubMed (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps (2023). Williamson Ether Synthesis. [Link]
-
Reddit (2015). Williamson ether synthesis trouble, 2.0. [Link]
-
Master Organic Chemistry (2014). Alcohols To Ethers via Acid Catalysis. [Link]
-
Chemistry LibreTexts (2024). 17.6: Reactions of Alcohols. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Welcome to the technical support guide for the purification of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Its purification, however, can be challenging due to the potential for isomeric impurities, residual starting materials, and by-products from its synthesis. The synthesis of this molecule, typically proceeding via a nucleophilic aromatic substitution or Williamson ether synthesis, can lead to a crude product mixture that requires careful purification. This guide provides a structured approach to troubleshooting common purification issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude product shows multiple spots on TLC, even after a standard work-up. What are the likely impurities?
A1: The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Based on the typical synthesis of this compound, the common impurities include:
-
Unreacted Starting Materials: This could be 2,4-difluoronitrobenzene or 4-fluoro-2-nitrophenol, and pentan-2-ol or a corresponding alkyl halide, depending on your synthetic route.
-
Isomeric Products: If the starting material has multiple reactive sites, the formation of regioisomers is possible. For instance, substitution at a different position on the benzene ring can lead to isomers like 2-Fluoro-1-nitro-4-(pentan-2-yloxy)benzene.
-
By-products: Side reactions can lead to the formation of various by-products. For example, elimination reactions of the alkyl halide can produce pentenes.
To identify these impurities, it is recommended to run co-spots on your TLC plate with the starting materials.
Q2: I am struggling to separate my desired product from a closely running impurity on TLC. What purification strategy should I employ?
A2: When impurities have similar polarities to the desired product, separation by standard column chromatography can be difficult. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system for your column chromatography is crucial. Experiment with different solvent mixtures of varying polarities. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. A detailed protocol for mobile phase optimization is provided below.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol outlines a systematic approach to purifying this compound using flash column chromatography.
1. Materials and Equipment:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexane (or heptane)
- Ethyl acetate
- TLC plates (silica gel 60 F254)
- Glass column for flash chromatography
- Collection tubes
- Rotary evaporator
2. Step-by-Step Procedure:
| Parameter | Recommendation | Rationale |
| Silica Gel | 230-400 mesh | Provides a large surface area for better separation. |
| Mobile Phase | Hexane/Ethyl Acetate | A versatile system for compounds of moderate polarity. |
| Rf Value | 0.2 - 0.4 | Ensures good separation and a reasonable elution time. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification strategy.
Advanced Troubleshooting
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Nitroaromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel.[1] If you observe streaking on your TLC plate or a lower than expected yield from your column, consider the following:
-
Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine, in your mobile phase before packing the column. A common practice is to add 0.1-1% triethylamine to the eluent.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. You will need to re-optimize your mobile phase for alumina.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency (flash chromatography).
Q4: How can I confirm the purity and identity of my final product?
A4: After purification, it is essential to confirm the purity and identity of your compound using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your molecule. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity. A single sharp peak is indicative of a pure compound.
-
Gas Chromatography (GC): Similar to HPLC, GC can be used to assess purity, particularly for volatile compounds.[2]
References
-
General Organic Chemistry Laboratory Techniques: Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman. [Link]
-
Purification of Laboratory Chemicals: Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
Flash Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Welcome to the technical support center for the synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to this specific Williamson ether synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis of this compound from a suitable nitrophenol and a pentan-2-yl halide is a classic example of the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] However, because the substitution occurs on an aromatic ring, it is more specifically classified as a nucleophilic aromatic substitution (SNAr) reaction.[4][5]
The key steps are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the starting nitrophenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks the carbon atom of the alkyl halide (pentan-2-yl halide), displacing the halide leaving group.
The presence of the electron-withdrawing nitro group on the aromatic ring is crucial as it activates the ring towards nucleophilic attack.[1][4]
Troubleshooting Guide
Q2: I am observing low to no yield of my desired product. What are the potential causes and how can I address them?
Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Incomplete Deprotonation of the Nitrophenol
-
Scientific Rationale: The formation of the phenoxide is the first and essential step. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a sluggish or incomplete reaction. The nitro group increases the acidity of the phenolic proton, making deprotonation easier than for an unsubstituted phenol.[6]
-
Troubleshooting Solutions:
-
Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be effective for nitrophenols, a stronger base such as sodium hydride (NaH) may be required to ensure complete deprotonation.[6][7]
-
Stoichiometry: Ensure at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can be beneficial.
-
Potential Cause 2: Poor Reactivity of the Alkyl Halide
-
Scientific Rationale: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[2][8] Pentan-2-yl halide is a secondary alkyl halide, which is more prone to a competing elimination (E2) reaction to form an alkene, especially at higher temperatures and with sterically hindered substrates.[7][9]
-
Troubleshooting Solutions:
-
Leaving Group: Use an alkyl iodide or bromide instead of a chloride, as iodides and bromides are better leaving groups, facilitating the SN2 reaction.
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize the competing elimination reaction.
-
Potential Cause 3: Inappropriate Reaction Conditions
-
Scientific Rationale: The choice of solvent and temperature significantly impacts the reaction rate and selectivity.
-
Troubleshooting Solutions:
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[2][9] These solvents effectively solvate the cation of the base, leaving the alkoxide more nucleophilic, and they are stable at the required reaction temperatures.[9]
-
Temperature Optimization: If the reaction is slow at lower temperatures, a gradual increase in temperature (e.g., to 80-100 °C) may be necessary.[6][9] However, be mindful of the increased risk of elimination with secondary alkyl halides at higher temperatures.
-
Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?
The formation of byproducts can complicate purification and reduce the yield of the desired ether.
Potential Byproduct 1: C-Alkylation Products
-
Scientific Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[6][10]
-
Minimization Strategies:
-
Solvent Choice: Using polar aprotic solvents generally favors O-alkylation.[6]
-
Potential Byproduct 2: Alkene from Elimination
-
Scientific Rationale: As mentioned, the use of a secondary alkyl halide (pentan-2-yl halide) makes the E2 elimination reaction a competitive pathway.[7][9]
-
Minimization Strategies:
-
Reaction Temperature: Keep the reaction temperature as low as feasible.
-
Base Choice: While a strong base is needed for deprotonation, a non-nucleophilic, sterically hindered base could potentially favor elimination. Weaker bases like K₂CO₃ are often a good compromise for activating the phenol without excessively promoting elimination.
-
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
4-Fluoro-2-nitrophenol
-
2-Bromopentane (or 2-iodopentane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-nitrophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-fluoro-2-nitrophenol.
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Then, add 2-bromopentane (1.2 eq.) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Phenol | 4-Fluoro-2-nitrophenol | The nitro group activates the ring for SNAr. |
| Alkylating Agent | 2-Bromopentane or 2-Iodopentane | Better leaving groups than chloride, but be aware of potential elimination. |
| Base | K₂CO₃ | A moderately strong base sufficient for deprotonation of the acidic nitrophenol, minimizing side reactions.[1] |
| Solvent | DMF, Acetonitrile, or Acetone | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[9] |
| Temperature | 80-100 °C | Balances reaction rate with minimizing the E2 elimination side reaction.[6][9] |
| Stoichiometry | Slight excess of alkylating agent and base | Drives the reaction to completion. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. Benchchem.
- Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Benchchem.
- Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. Benchchem.
- This compound. Benchchem.
- Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation. Benchchem.
- This compound. CymitQuimica.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- This compound. CymitQuimica.
- Williamson Ether Synthesis Mechanism. graduation.escoffier.edu.
- Preparation of fluoronitrobenzene. Google Patents.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Nucleophilic aromatic substitution. Wikipedia.
- 4-Fluoronitrobenzene. Wikipedia.
- Troubleshooting side reactions in the N-alkylation of aniline. Benchchem.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. graduation.escoffier.edu [graduation.escoffier.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Resolving Poor Solubility of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
A Foreword from the Senior Application Scientist
Welcome to the technical support guide for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. As a key building block in medicinal chemistry and organic synthesis, this compound's utility is well-established. However, its unique structure presents a common yet significant experimental hurdle: poor solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just solutions, but a deep, mechanistic understanding of why you're facing these challenges and how to overcome them logically and efficiently.
The molecule's structure—a moderately polar nitro-fluoro-aromatic core attached to a nonpolar, five-carbon alkyl chain—creates a solubility paradox. It is often not "polar enough" for protic solvents like water or ethanol, yet the nitro and ether groups prevent it from being completely soluble in purely nonpolar solvents like hexanes. This guide will walk you through systematic approaches to tame this "difficult-to-dissolve" intermediate, ensuring your experiments are reliable, repeatable, and successful.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in my reaction solvent and it's not working. Why?
This is the most common issue. The root cause lies in the molecule's dual chemical nature. The pentan-2-yloxy chain is a bulky, greasy (lipophilic) group that prefers nonpolar environments. Conversely, the nitro (-NO2) and ether (-O-) functionalities introduce polarity. According to the principle of "like dissolves like," a solvent must be able to effectively solvate both the nonpolar and polar regions of the molecule to achieve good solubility.[1] Many common single-solvent systems fail to meet this requirement.
Q2: What is a good universal starting solvent for this compound?
For initial dissolution, polar aprotic solvents are typically the most effective. We recommend starting with Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[1] These solvents have a high dielectric constant and polarity to interact with the nitro group, while also possessing alkyl groups that can associate with the pentyl chain. For subsequent reaction chemistry where DMSO or DMF may be unsuitable, solvents like Tetrahydrofuran (THF) , Dichloromethane (DCM) , or Ethyl Acetate are excellent starting points for screening.
Q3: My compound dissolved perfectly in an organic solvent, but precipitated immediately when I added my aqueous reagent. What happened?
This is a classic case of solvent-induced precipitation. Your initial organic solvent created a comfortable, nonpolar environment for the compound. By adding an aqueous solution (which is highly polar), you drastically increased the overall polarity of the mixture. The compound, being poorly soluble in this new high-polarity environment, "crashed out" of the solution. The solution is to use a co-solvent system where the compound remains dissolved even after the addition of the aqueous phase.[2]
Q4: Can I just heat the mixture to force it to dissolve?
Heating increases the kinetic energy of the solvent molecules, which can help break down the solute's crystal lattice and improve solubility. It is a valid technique, especially for aromatic nitro compounds.[3] However, exercise caution. Prolonged heating can potentially lead to degradation of the compound or unwanted side reactions. Always work below the boiling point of the solvent and, if possible, check the compound's thermal stability data. A gentle warming to 40-50 °C is often sufficient and safer than aggressive heating.[3]
Q5: How critical is the purity of my starting material for solubility?
Purity is extremely important. Insoluble impurities from the synthesis can act as nucleation sites, preventing your target compound from dissolving properly or causing it to precipitate prematurely. Furthermore, organic molecules can exist in different crystalline forms, or polymorphs, which can have vastly different solubility profiles. Always ensure you are using a high-purity starting material (typically >97%) for consistent results.[4]
In-Depth Troubleshooting Guide: A Systematic Approach
When facing solubility issues, a systematic, step-by-step approach is more effective than random trial and error. This workflow is designed to logically guide you to a solution.
Step 1: Rational Solvent Selection
Begin by screening a small amount of your compound (e.g., 5-10 mg) in 0.5-1.0 mL of various solvents. This will help you identify a suitable primary solvent or co-solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale & Use Case |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Excellent for creating concentrated stock solutions due to their strong solvating power for both polar and nonpolar moieties.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good general-purpose solvents that balance polarity. Often used in reactions like reductions or cross-couplings. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective at dissolving nonpolar compounds. Useful for extractions and chromatography, but less common for reactions requiring heating. |
| Esters | Ethyl Acetate (EtOAc) | A moderately polar solvent, often a good compromise. Widely used in workups and chromatography. |
| Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Can be effective, especially when heated, by providing hydrogen bonding. Often used as a co-solvent with water.[3] |
| Nonpolar | Toluene, Heptane | Generally poor solvents for this compound on their own, but can be useful as part of a co-solvent system for certain reactions. |
Step 2: Employ Physical Dissolution Aids
If the compound remains insoluble or partially soluble at room temperature in your chosen solvent, employ physical methods to assist dissolution before moving to more complex chemical solutions.
-
Agitation & Stirring: Ensure vigorous stirring to maximize the interaction between the solvent and the surface of the solid.
-
Particle Size Reduction: A larger surface area can increase the rate of dissolution.[5] If your material consists of large crystals, gently grinding it to a fine powder with a mortar and pestle can be beneficial.
-
Controlled Heating: As mentioned in the FAQ, gently warming the mixture (e.g., to 40-50 °C) can significantly improve solubility. Always monitor for any color changes that might indicate degradation.
-
Sonication: Using an ultrasonic bath can be highly effective. The high-frequency sound waves create cavitation bubbles that scrub the surface of the solid particles, breaking them apart and accelerating dissolution.[5] This is an excellent alternative to heating for thermally sensitive processes.
Step 3: Implement a Co-Solvent System
This is the most powerful technique for reactions involving reagents with different polarity requirements (e.g., an organic starting material and an aqueous salt). The goal is to create a homogenous single-phase solution.
-
The Principle: A co-solvent is a secondary, miscible solvent added to the primary solvent to modify its overall properties. For our compound, this typically involves dissolving it in a minimal amount of a strong organic solvent (like DMSO or DMF) and then carefully diluting it with the primary reaction solvent (like an aqueous buffer).[2][5]
-
Best Practice: The key is slow, dropwise addition of the second solvent to the dissolved stock solution while stirring vigorously. Rapid addition will cause localized super-saturation and lead to precipitation.
Step 4: Advanced Solubilization Techniques
If the above methods are insufficient, consider these advanced strategies, particularly relevant in formulation and drug delivery contexts.
-
pH Modification: For ionizable compounds, adjusting the pH can dramatically increase solubility.[5] However, this compound does not have an easily ionizable group, so this method is unlikely to be effective.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions, creating hydrophobic pockets where poorly soluble compounds can be encapsulated, effectively "dissolving" them.[5] This is more common in formulation science than in synthetic reactions but can be a problem-solving tool.
Visualized Workflows & Protocols
Decision-Making Workflow for Troubleshooting Solubility
This diagram outlines the logical steps to follow when you first encounter a solubility problem.
Caption: A logical workflow for resolving solubility issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Arrange a series of labeled small vials (e.g., 1-dram vials).
-
Accurately weigh approximately 10 mg of this compound into each vial.
-
Add 1.0 mL of a single test solvent (from Table 1) to each corresponding vial.
-
Stir each vial vigorously at room temperature for 5-10 minutes (e.g., using a small magnetic stir bar or vortex mixer).
-
Visually inspect and record the solubility: "Fully Soluble," "Partially Soluble," or "Insoluble."
-
For vials where the compound is not fully soluble, gently warm to ~45 °C for 5 minutes and observe again.
Protocol 2: Preparing a Solution for an Aqueous Reaction via the Co-Solvent Method
This protocol is designed for a scenario where you need to react the title compound in an aqueous buffer.
-
Preparation: In a clean, dry flask, weigh the required amount of this compound.
-
Initial Dissolution: Add the minimum volume of DMSO or DMF required to fully dissolve the solid with stirring. Aim for a concentrated stock solution (e.g., 100-200 mg/mL).
-
Co-solvent Addition: Begin vigorous stirring of the aqueous reaction buffer in a separate reaction vessel.
-
Slow Dilution: Using a syringe pump or dropping funnel, add the concentrated organic stock solution to the stirring aqueous buffer very slowly (e.g., over 10-30 minutes).
-
Monitoring: Observe the solution closely. If you see persistent cloudiness or precipitation, the final solvent ratio is not suitable. You may need to increase the proportion of the organic co-solvent in the final mixture.
-
Reaction Setup: Once the addition is complete and the solution remains clear and homogenous, you can proceed with your reaction.
Caption: Workflow for the co-solvent dissolution method.
Physicochemical Data Summary
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FNO₃ | [4][6] |
| Molecular Weight | 227.23 g/mol | [6] |
| CAS Number | 1314987-41-1 | [4][6] |
| Appearance | Typically a solid or oil | - |
| Purity (Recommended) | >97% | [4] |
References
-
MST.edu. Aromatic Nitro Compounds. Available from: [Link]
-
Reddit. How to tackle compound solubility issue : r/labrats. (2022). Available from: [Link]
-
Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). (2020). Available from: [Link]
-
Quora. What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility?. (2019). Available from: [Link]
-
Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
-
PubChem. CID 141051979 | C12H8F2N2O4. Available from: [Link]
-
Wikipedia. 4-Fluoronitrobenzene. Available from: [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available from: [Link]
Sources
Troubleshooting unexpected results in reactions involving 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Welcome to the technical support center for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Troubleshooting Guide - Unexpected Reaction Outcomes
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or incomplete. What are the primary factors to investigate?
Answer:
A slow or incomplete SNAr reaction with this compound can be attributed to several factors, primarily related to the activation of the aromatic ring, the nature of the nucleophile, and the reaction conditions.
Causality Behind Experimental Choices:
The success of an SNAr reaction hinges on the stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[1][2] The electron-withdrawing nitro group (-NO2) is crucial for this stabilization. Its position ortho or para to the fluorine leaving group is essential for effective resonance stabilization of the carbanion intermediate.[1][3][4] The fluorine atom, despite being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr reactions because the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[3][5][6] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow SNAr reactions.
Detailed Steps:
-
Nucleophile Potency:
-
Basicity: A more basic nucleophile is generally more reactive. If you are using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can increase its effective concentration.
-
Steric Hindrance: The bulky pentan-2-yloxy group can sterically hinder the approach of a large nucleophile. If possible, consider a smaller, yet sufficiently nucleophilic, reagent.
-
-
Solvent Effects:
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions. They effectively solvate the cation (e.g., from the salt of a nucleophile) without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Solubility: Ensure all reactants are fully dissolved at the reaction temperature. Poor solubility can significantly reduce the reaction rate.
-
-
Temperature:
-
While many SNAr reactions proceed at room temperature, heating is often necessary to achieve a reasonable rate. Increase the temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be mindful that higher temperatures can also promote side reactions.
-
-
Base (if applicable):
-
If your nucleophile requires deprotonation (e.g., an alcohol or thiol), ensure you are using a suitable base (e.g., NaH, K2CO3). The base should be strong enough to deprotonate the nucleophile but not so strong that it leads to unwanted side reactions like elimination or reaction with the solvent.
-
Question 2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
Answer:
The formation of multiple products often points to side reactions competing with the desired SNAr pathway. Understanding the structure of this compound is key to diagnosing these issues.
Potential Side Reactions:
-
Displacement of the Nitro Group: While less common, under forcing conditions or with very strong, soft nucleophiles, displacement of the nitro group can occur. This is more likely if the nucleophile has a high affinity for the nitro group's nitrogen atom.
-
Reaction at the Pentan-2-yloxy Group: Strong bases or nucleophiles could potentially attack the pentan-2-yloxy group, leading to cleavage of the ether linkage. This would generate 4-fluoro-2-nitrophenol as a byproduct.
-
Benzyne Formation: Although the presence of a strong electron-withdrawing group favors the addition-elimination mechanism, very strong bases (like NaNH2) can potentially lead to an elimination-addition (benzyne) mechanism, which could result in a mixture of regioisomers.[4]
Diagnostic Protocol:
-
Characterize Byproducts: Isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry. This will provide crucial information about the undesired reaction pathway.
-
Reaction Condition Matrix: Systematically vary the reaction parameters to identify the cause.
| Parameter | Variation 1 | Variation 2 | Expected Outcome if Parameter is Key |
| Base Strength | K2CO3 (milder) | NaH (stronger) | Change in byproduct profile |
| Temperature | Room Temperature | 80 °C | Increased side products at higher temp |
| Nucleophile | Hard Nucleophile (e.g., RO-) | Soft Nucleophile (e.g., RS-) | Different byproduct ratios |
-
Mechanistic Probes: In complex cases, consider adding a radical scavenger to rule out single-electron transfer (SET) pathways, which can sometimes compete with SNAr.
Question 3: My product is difficult to purify. What strategies can I employ?
Answer:
Purification challenges with products derived from this compound often stem from the presence of unreacted starting material, closely related byproducts, or residual solvent.
Purification Workflow:
Caption: A systematic approach to product purification.
Detailed Methodologies:
-
Work-up Procedure:
-
Begin with a standard aqueous work-up to remove inorganic salts and highly polar impurities. Use a sequence of washes with dilute acid, base, and brine as appropriate for your product's stability.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is generally the first choice. If your compound is acid-sensitive, consider using deactivated silica or alumina.
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The bulky, greasy pentan-2-yloxy group means that both the starting material and product will likely be relatively non-polar. A shallow gradient is often necessary to achieve good separation.
-
-
Recrystallization:
-
If your product is a solid, recrystallization is an excellent final purification step. Screen a variety of solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the pentan-2-yloxy group?
A1: The pentan-2-yloxy group primarily serves to modify the physical properties of the molecule, such as its solubility and lipophilicity. This can be particularly important in the context of drug discovery, where these properties influence a compound's pharmacokinetic profile. It can also introduce a chiral center, which may be relevant for stereospecific interactions.
Q2: Are there any specific safety precautions for handling this compound?
Q3: Can I use other halogens instead of fluorine as the leaving group?
A3: Yes, other halogens can be used as leaving groups in SNAr reactions. However, the reactivity order is typically F > Cl > Br > I.[3] This is counterintuitive compared to SN1/SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[3][5][6]
Q4: How does the position of the nitro group affect the reaction?
A4: The position of the nitro group is critical. For an efficient SNAr reaction, the electron-withdrawing group must be positioned ortho or para to the leaving group.[1][3][4] A meta positioning does not allow for the resonance stabilization of the negative charge in the Meisenheimer intermediate, making the reaction much less favorable.[1][3]
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. orgosolver.com [orgosolver.com]
- 12. labsolu.ca [labsolu.ca]
- 13. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. 3D-FF155668 - 4-fluoro-1-nitro-2-pentan-2-yloxybenzene | 1… [cymitquimica.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. 1233955-77-5|4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene|BLDpharm [bldpharm.com]
- 18. PubChemLite - 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene (C9H10FNO3) [pubchemlite.lcsb.uni.lu]
- 19. Aromatic Reactivity [www2.chemistry.msu.edu]
- 20. CID 141051979 | C12H8F2N2O4 | CID 141051979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This guide is designed for researchers, chemists, and process development professionals. We will move beyond a simple recitation of steps to explore the underlying principles, troubleshoot common scale-up challenges, and ensure a safe, efficient, and reproducible synthesis.
Reaction Overview: Mechanism and Strategy
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a variation of the classical Williamson Ether Synthesis, adapted for an aromatic substrate.[1][2]
The Core Mechanism:
The reaction proceeds by the attack of the pentan-2-oxide nucleophile on an electron-deficient aromatic ring. The key to this reaction's success is the presence of a strong electron-withdrawing group (EWG)—in this case, the nitro group (NO₂)—positioned ortho or para to a good leaving group, such as a fluorine atom.[3] The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy for the substitution.
The most common and commercially viable starting material for this synthesis is 2,4-difluoronitrobenzene . The fluorine atom at the C-2 position is more activated towards substitution due to the combined electron-withdrawing effects of the nitro group (ortho) and the second fluorine atom (para).
Caption: SNAr mechanism for the synthesis of the target compound.
Lab-Scale Synthesis Protocol (10g Scale)
This protocol provides a validated baseline for producing high-purity material in a laboratory setting. It includes in-process checks (IPCs) to monitor progress.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2,4-Difluoronitrobenzene | 159.09 | 10.0 | 0.0629 | 1.0 |
| (S)-Pentan-2-ol | 88.15 | 6.1 | 0.0692 | 1.1 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.77 | 0.0692 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - | - |
| Diethyl Ether (for workup) | - | ~300 mL | - | - |
| Saturated NH₄Cl (aq) | - | ~100 mL | - | - |
| Brine | - | ~100 mL | - | - |
Step-by-Step Procedure
-
Setup: Under a nitrogen atmosphere, charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with Sodium Hydride (60% dispersion in mineral oil).
-
Alkoxide Formation: Add 50 mL of anhydrous DMF to the flask. Cool the suspension to 0°C using an ice bath. Slowly add a solution of (S)-Pentan-2-ol in 50 mL of anhydrous DMF via the dropping funnel over 30 minutes. Causality: This exothermic reaction generates hydrogen gas. A slow addition at low temperature is crucial for safety and control.
-
Stirring: Allow the mixture to stir at 0-5°C for one hour after the addition is complete to ensure full formation of the sodium pentan-2-oxide.
-
SNAr Reaction: Slowly add the 2,4-difluoronitrobenzene neat to the reaction mixture at 0°C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Check (IPC): Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly add saturated aqueous NH₄Cl to quench the excess NaH. Safety Critical: The quench is highly exothermic and produces hydrogen gas. Perform this step with extreme caution.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel containing 150 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a yellow oil.[4][5]
Scale-Up Troubleshooting and FAQ
Transitioning from a 10-gram to a multi-kilogram scale introduces significant challenges. This section addresses common issues in a question-and-answer format.
Q1: My reaction is stalling and fails to reach completion on a 1 kg scale. What are the likely causes?
A1: This is a common scale-up issue. Consider these factors:
-
Mixing Efficiency: Inadequate agitation in a large reactor can lead to poor mass transfer. The viscous alkoxide slurry may not make sufficient contact with the electrophile. Ensure your reactor's impeller design and speed are sufficient for the batch volume and viscosity.
-
Moisture Contamination: Sodium hydride is extremely sensitive to moisture. On a larger scale, the increased surface area and longer transfer times for reagents and solvents increase the risk of water contamination, which deactivates the NaH. Ensure all solvents are rigorously dried and the entire process is conducted under a strict inert atmosphere.
-
Base Quality and Dispensing: The 60% NaH dispersion in oil can be non-homogenous. On a large scale, ensure the NaH is well-mixed before sampling or use a flowable commercial formulation if available. An insufficient charge of active base is a primary reason for incomplete conversion.
Q2: The reaction exotherm is much more significant than anticipated during the SNAr addition. How can I manage this?
A2: Thermal control is paramount for safety and to prevent side reactions.
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.
-
Control Strategy: Switch from a simple ice bath to a jacketed reactor with a circulating chiller/heater. The addition of 2,4-difluoronitrobenzene must be controlled by rate, monitoring the internal batch temperature. Set a maximum temperature limit (e.g., 25°C) and program the addition pump to stop if this is exceeded.
Q3: I am observing a significant byproduct that appears to be an isomer of my product. What is it and how can I avoid it?
A3: You are likely forming the regioisomer, 2-Fluoro-1-nitro-4-(pentan-2-yloxy)benzene .
-
Cause: While substitution at the C-2 position is kinetically favored, the C-4 position is also activated by the nitro group (para). At higher temperatures, the rate of substitution at C-4 can increase, leading to a mixture of products. A similar issue is observed in the reaction between 2,4-difluoronitrobenzene and morpholine.[6]
-
Mitigation: Strict temperature control is the best way to maximize regioselectivity. Maintaining the reaction temperature below 25°C is critical. If isomer formation persists, a lower temperature (e.g., 10-15°C) with a longer reaction time may be required. These isomers can be very difficult to separate by crystallization, so preventing their formation is key.
Q4: Removing DMF from a 50L batch is proving difficult. What are my options?
A4: High-boiling aprotic polar solvents are challenging at scale.[7]
-
Distillation Issues: Distilling large volumes of DMF requires high vacuum and high pot temperatures, which can degrade the product.
-
Extraction Strategy: A more viable scale-up strategy is to replace the diethyl ether in the workup with a water-immiscible solvent with a higher boiling point, such as Toluene or Methyl-tert-butyl ether (MTBE). Perform multiple, large-volume water washes (e.g., 4-5 times the volume of DMF) to extract the DMF into the aqueous phase. This is often the most effective method at pilot and manufacturing scales.
Q5: Flash chromatography is not an option for purifying 5 kg of product. How can I purify my material?
A5: This requires a shift in purification strategy.
-
Crystallization: This is the most desirable method for large-scale purification. Investigate anti-solvent crystallization. Dissolve the crude oil in a minimal amount of a good solvent (e.g., isopropanol, toluene) and slowly add a poor solvent (e.g., heptane, hexane) until turbidity is observed, then cool slowly to induce crystallization.
-
Distillation: If the product is thermally stable, high-vacuum fractional distillation (e.g., using a wiped-film or short-path apparatus) can be an effective alternative to chromatography for separating it from non-volatile impurities.
Scaled-Up Process Workflow
Caption: A typical workflow for the scaled-up synthesis process.
Safety at Scale
Handling these reagents and this reaction at scale introduces significant hazards that must be rigorously controlled.
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[8] At scale, use in a controlled, inerted reactor. The mineral oil dispersion mitigates dust explosion risk, but it is still a significant fire hazard. The quench step is the most dangerous part of the process and must be done slowly and with excellent cooling.
-
2,4-Difluoronitrobenzene: This is a toxic and irritating compound.[9][10] It is harmful if swallowed, inhaled, or absorbed through the skin.[11] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. All transfers should be done in a well-ventilated area or using closed-system transfer equipment.
-
Solvents: DMF is a reproductive toxin. Diethyl ether and other extraction solvents are extremely flammable. Ensure the reactor and all workup vessels are properly grounded to prevent static discharge.
-
Thermal Runaway: The reaction is exothermic. A failure of cooling during the SNAr addition or the quench could lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure. An emergency quench plan and pressure relief system are essential components of a safe scaled-up process.
References
- Vertex AI Search result on 4-Fluoronitrobenzene synthesis. (Provides general synthesis context).
- ALFA AESAR SAFETY DATA SHEET for 1-Fluoro-4-nitrobenzene.
-
Loba Chemie MSDS for 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS. [Link]
- Thermo Fisher Scientific SAFETY DATA SHEET for 1-Fluoro-4-nitrobenzene. (Details on toxicity and first aid).
- Sigma-Aldrich SAFETY DATA SHEET. (General safety precautions for handling flammable and toxic chemicals).
- Carl ROTH Safety Data Sheet for Nitrobenzene.
-
"The Williamson Ether Synthesis". Master Organic Chemistry. [Link]
- "Williamson Ether Synthesis". University of Richmond. (Provides procedural examples of the reaction).
- "Williamson Ether Synthesis". From Name Reactions in Organic Synthesis.
- "Williamson Ether Synthesis". University of Richmond Student Handout. (Mentions use of NaH and acid-base extraction).
-
Entry for this compound. [Link]
-
"Williamson ether synthesis". Wikipedia. [Link]
- Entry for 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene. BLDpharm.
-
"4-Fluoronitrobenzene". Wikipedia. [Link]
- "Preparation of fluoronitrobenzene".
-
"Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices". ResearchGate. [Link]
- "Practice Problem: Synthesis Challenge". YouTube. (General organic synthesis problem-solving).
-
"p-Fluoronitrobenzene". PubChem. [Link]
- Entry for 4-Fluoro-1-nitro-2-(pent-4-en-1-yloxy)benzene. ChemicalRegister.com.
- PubChem entry for C12H8F2N2O4.
- "Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride".
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 4. labsolu.ca [labsolu.ca]
- 5. 3D-FF155668 - 4-fluoro-1-nitro-2-pentan-2-yloxybenzene | 1… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
Technical Support Center: Catalyst Selection for Reactions with 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. This substrate presents unique challenges and opportunities due to its specific functional groups. The electron-withdrawing nitro group strongly influences the reactivity of the entire aromatic system, primarily enabling two key transformations: the reduction of the nitro group itself and the displacement of the fluoride via Nucleophilic Aromatic Substitution (SNAr).
This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate catalyst selection and reaction optimization, ensuring the integrity and success of your experiments.
Section 1: Catalytic Reduction of the Nitro Group
The conversion of the aromatic nitro group to an aniline is a cornerstone of medicinal chemistry. While seemingly straightforward, the presence of a fluorine atom on the ring introduces a significant risk of hydrodefluorination, an undesirable side reaction. Catalyst selection is therefore critical to achieving high chemoselectivity.
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: What are the standard catalysts for reducing the nitro group on this compound?
A1: The most common heterogeneous catalysts for this transformation are palladium on carbon (Pd/C), platinum-based catalysts (like PtO₂), and Raney Nickel (Raney Ni).[1][2] Catalytic hydrogenation using H₂ gas is often the preferred industrial method due to its high atom economy and the clean workup (the only byproduct is water).[2] Alternative, non-hydrogenation methods using stoichiometric metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also viable and can offer different selectivity profiles.[1]
Q2: My primary concern is preventing the loss of the fluorine atom (hydrodefluorination). Which catalyst should I choose?
A2: This is the most critical issue for this substrate. Palladium on carbon (Pd/C) is highly active for nitro group reduction but is also notorious for causing hydrodehalogenation, especially with fluorinated aromatics.[1]
-
Top Recommendation: Raney Nickel is often the catalyst of choice when you need to preserve aryl halides (Cl, Br, I, and F).[1] It shows excellent activity for nitro reduction with a significantly lower tendency for C-F bond cleavage compared to palladium.
-
Alternative Option: Platinum-based catalysts (e.g., PtO₂) can sometimes offer a good balance, but their selectivity is highly dependent on the substrate and reaction conditions. A screening experiment is always recommended.
-
Chemical Reductants: Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions (e.g., acetic acid or with NH₄Cl) are excellent for selectively reducing the nitro group without affecting the C-F bond.[1]
Q3: What are the typical starting conditions for a catalytic hydrogenation of this substrate?
A3: A good starting point would be:
-
Catalyst: 5% Raney Nickel (typically a 50% slurry in water, used at 5-10 mol% loading).
-
Solvent: Ethanol, Methanol, or Ethyl Acetate are standard choices. Ensure the solvent is deoxygenated.
-
Hydrogen Source: H₂ gas, from 1 atmosphere (balloon) to 50 psi, depending on your equipment. Higher pressures can sometimes increase the risk of side reactions.
-
Temperature: Room temperature to 40 °C. Nitro reductions are highly exothermic, so careful temperature control is essential, especially on a larger scale.[2]
-
Reaction Time: 2 to 24 hours, monitored by TLC, LC-MS, or GC-MS.
Troubleshooting Guide: Nitro Group Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Stalled Reaction | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. 2. Insufficient Hydrogen: Poor mass transfer of H₂ gas to the catalyst surface. 3. Low Catalyst Loading: Insufficient active sites for the reaction scale. | 1. Use a fresh batch of high-purity catalyst. Filter the starting material through a plug of silica or activated carbon if impurities are suspected. 2. Increase the stirring rate to improve gas-liquid mixing. Ensure the H₂ supply is adequate and the system is properly purged. 3. Increase catalyst loading to 10-15 mol%. |
| Significant Hydrodefluorination (>5%) | 1. Incorrect Catalyst Choice: You are likely using a palladium-based catalyst (e.g., Pd/C). 2. Harsh Reaction Conditions: High H₂ pressure or elevated temperature is promoting C-F bond cleavage. | 1. Immediately switch to Raney Nickel. This is the most effective solution.[1] 2. Reduce H₂ pressure (start with a balloon at 1 atm). Maintain the reaction at or below room temperature. 3. Consider switching to a chemical reduction method (Fe/NH₄Cl or SnCl₂).[1] |
| Formation of Intermediates (e.g., hydroxylamine, azo/azoxy compounds) | 1. Incomplete Reduction: The reaction was stopped prematurely. 2. Non-optimal pH or Hydrogen Donor: Certain conditions can favor the accumulation of intermediates like hydroxylamines or azo compounds.[3][4] | 1. Allow the reaction to run longer and monitor until the starting material is fully consumed. 2. Ensure sufficient H₂ is present. If using transfer hydrogenation (e.g., with hydrazine), ensure the donor is in excess. Metal hydrides are generally not recommended as they tend to produce azo compounds with aromatic nitro substrates.[4] |
| Poor Reproducibility Between Batches | 1. Catalyst Variability: Different batches of commercial catalysts can have varying activity levels and water content. 2. Trace Impurities: The presence of unknown metal impurities in reagents can sometimes act as catalysts, leading to inconsistent results.[5] | 1. Purchase catalyst from a reliable supplier and, if possible, order a larger lot to use across multiple experiments. Always handle heterogeneous catalysts consistently (e.g., weighing, washing). 2. Use high-purity, analytical grade solvents and reagents. Consider performing an ICP-MS analysis of your starting materials if the problem persists. |
Experimental Protocol: Catalyst Screening for Selective Nitro Reduction
This protocol outlines a parallel screening method to identify the optimal catalyst for reducing this compound while minimizing hydrodefluorination.
-
Preparation: In three separate, identical reaction vials equipped with stir bars, add this compound (100 mg, 0.44 mmol).
-
Catalyst Addition:
-
To Vial A, add 10% Pd/C (10 mg, ~2 mol%).
-
To Vial B, add Platinum(IV) oxide (PtO₂) (5 mg, ~0.05 mol%).
-
To Vial C, add Raney Nickel (50% slurry in water, ~20 mg, ~5 mol%).
-
-
Solvent Addition: Add deoxygenated ethanol (5 mL) to each vial.
-
Reaction Setup: Securely seal the vials. Purge each vial with nitrogen gas, followed by a purge with hydrogen gas.
-
Execution: Inflate a balloon with hydrogen gas and connect it to the vials via a manifold. Stir the reactions vigorously at room temperature (25 °C).
-
Monitoring: After 4 hours, carefully vent the hydrogen, and take a small aliquot from each reaction mixture. Filter the sample through a small plug of celite and analyze by LC-MS or GC-MS.
-
Analysis: Compare the product-to-side-product ratio in each sample, specifically quantifying the desired aniline versus the defluorinated aniline. This will provide a clear indication of which catalyst offers the best selectivity.
Catalyst Selection Workflow
Caption: Decision tree for selecting a nitro reduction catalyst.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the nitro group, combined with its para position relative to the fluorine, makes the aromatic ring electron-deficient. This electronic setup strongly activates the C-F bond for nucleophilic attack, making the fluorine an excellent leaving group.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: Is a catalyst required to perform SNAr reactions on this substrate?
A1: In many cases, no catalyst is required . The substrate is highly "activated" for SNAr due to the nitro group stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[6][7] Reactions with common nucleophiles (e.g., primary/secondary amines, alkoxides, thiols) often proceed smoothly with just heat and a suitable base in a polar aprotic solvent.
Q2: When should I consider using a catalyst for an SNAr reaction?
A2: A catalyst may be beneficial under specific circumstances:
-
Low Nucleophilicity: If you are using a weak nucleophile (e.g., certain azoles, hindered amines).
-
Low Reaction Temperature: If your substrate or product is thermally sensitive and you need to run the reaction at a lower temperature.
-
Phase-Transfer Conditions: If your nucleophile is a salt (e.g., sodium azide, potassium cyanide) that is not soluble in the organic solvent, a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., TBAB) is essential.
Q3: What types of solvents and bases are recommended for SNAr?
A3:
-
Solvents: Polar aprotic solvents are ideal as they can solvate the cation of the nucleophile without hydrogen-bonding to the nucleophile itself, thus maximizing its reactivity. Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP).
-
Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (if it's not already an anion) or to act as an acid scavenger for the HF generated. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Slow Reaction | 1. Insufficient Activation: The reaction temperature may be too low. 2. Poor Solvent Choice: Using a non-polar or protic solvent (like ethanol or water) can drastically slow down the reaction. 3. Weak Nucleophile: The chosen nucleophile may not be reactive enough. | 1. Gradually increase the reaction temperature in 20 °C increments (e.g., from 60 °C to 100 °C). 2. Switch to a polar aprotic solvent like DMF or DMSO. 3. If possible, use a stronger nucleophile. Alternatively, deprotonate the nucleophile with a stronger base (e.g., NaH) prior to addition, or consider adding a catalyst. |
| Multiple Products / Side Reactions | 1. Reaction with Nitro Group: Very strong nucleophiles or reducing conditions can sometimes react with the nitro group. 2. Ether Cleavage: Harsh basic or acidic conditions at high temperatures could potentially cleave the pentan-2-yloxy ether bond. | 1. Use milder conditions (lower temperature, weaker base). Avoid nucleophiles that are also strong reducing agents. 2. Use a milder base (e.g., K₂CO₃ instead of NaH or alkoxides). Keep the reaction temperature as low as possible to achieve a reasonable rate. |
| Difficulty Removing Solvent (DMF/DMSO) | 1. High Boiling Point: These solvents are notoriously difficult to remove under standard rotary evaporation. | 1. After the reaction, quench with water and extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer multiple times with water and brine to remove the high-boiling solvent before concentrating. |
SNAr Mechanism and Catalyst Role
Caption: The SNAr mechanism and the role of a catalyst.
References
-
4-Fluoronitrobenzene - Wikipedia. Provides background on the reactivity of fluoronitrobenzenes, noting that the nitro group makes the fluoride a good leaving group. [Link]
-
The reduction reaction of 1‐fluoro 2‐nitrobenzene. - ResearchGate. Discusses intermediates in the reduction of nitroarenes, such as N-phenylhydroxylamine. [Link]
-
Nitro Reduction - Common Conditions. A resource detailing various reagents for nitro group reduction, specifically mentioning the use of Raney Nickel to avoid dehalogenation. [Link]
-
A new reagent for selective reduction of nitro group. Describes the use of zinc or magnesium with hydrazine glyoxylate for selective reduction of aromatic nitro compounds. [Link]
-
Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. Shows an example of SNAr on a related fluoronitrobenzene substrate. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. Discusses advanced catalytic methods for SNAr on less activated systems. [Link]
-
Nitro Reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. A guide on green chemistry approaches to nitro reduction, highlighting catalytic hydrogenation and safety concerns. [Link]
-
Reduction of nitro compounds - Wikipedia. A comprehensive overview of nitro reduction pathways and potential intermediates/side products. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Provides the fundamental mechanism of SNAr, including the role of electron-withdrawing groups and the formation of the Meisenheimer complex. [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. Describes advanced SNAr reactions, relevant for understanding the scope of the transformation. [Link]
-
Catalytic effects in aromatic nucleophilic substitution reactions... - Journal of the Chemical Society, Perkin Transactions 2. An article discussing catalysis in SNAr reactions. [Link]
-
Guideline for Elucidating Catalysts | ChemRxiv. Discusses the critical issue of trace metal impurities acting as unintended catalysts, leading to reproducibility problems. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Byproduct identification in 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene reactions
Technical Support Center: Byproduct Identification in 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in reactions involving this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research and development.
Section 1: Understanding the Core Reaction and Potential Byproducts
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNA r) reaction.[1][2][3][4] This process, while generally efficient, can be prone to the formation of several byproducts depending on the reaction conditions. Understanding the potential for these side reactions is the first step in effective troubleshooting.
Q1: What is the primary reaction for synthesizing this compound, and what are the most common byproducts?
A1: The primary synthesis route is a Williamson ether synthesis, a type of S N Ar reaction.[5][6][7][8] In this reaction, a pentan-2-oxide nucleophile displaces the fluorine atom on a nitro-activated benzene ring. The nitro group, being strongly electron-withdrawing, facilitates this nucleophilic attack.[1][2][9]
However, several byproducts can arise:
-
Positional Isomers: Isomers such as 4-Fluoro-2-nitro-1-(pentan-2-yloxy)benzene can form if the starting materials are not pure.
-
Di-substituted Products: If the reaction conditions are not carefully controlled, a second substitution can occur, leading to di-substituted products.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the starting material, forming 4-fluoro-2-nitrophenol.
-
Elimination Products: With secondary alkyl halides, there can be competition between substitution (S N 2) and elimination (E2) reactions, which could lead to the formation of alkenes.[6][10]
-
C-Alkylation Products: Alkali phenoxides have the potential to undergo C-alkylation in addition to the desired O-alkylation.[7]
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Section 2: Analytical Techniques for Byproduct Identification
A multi-pronged analytical approach is crucial for the accurate identification and quantification of byproducts.[11][12][13] High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this process.
Q2: What is the recommended initial analytical method for detecting byproducts in my reaction mixture?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for initial impurity analysis in pharmaceutical development.[11][13] It excels at separating trace impurities from the main product. A well-developed HPLC method can provide a clear profile of all components in your reaction mixture.
Troubleshooting HPLC Analysis:
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect column chemistry. | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for your analytes. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Purge the system with a strong solvent and use fresh, high-purity mobile phase. |
Q3: How can I confirm the identity of an unknown peak observed in my HPLC chromatogram?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[13] By coupling the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, you can obtain the molecular weight of the unknown compound, providing a crucial piece of the puzzle for structure elucidation. For more detailed structural information, preparative HPLC can be used to isolate the impurity for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
Q4: Are there specific analytical techniques for volatile byproducts?
A4: Yes, Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is ideal for the analysis of volatile organic impurities, such as residual solvents or potential elimination products.[11][13] Headspace GC is a particularly useful technique for analyzing residual solvents in the final product.[14]
Section 3: Experimental Protocols
Protocol 1: Generic HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for analyzing reactions of this compound.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
// Nodes Sample [label="Reaction Mixture Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="Dilute with Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject into HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Separation on C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detection (254 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Chromatogram Analysis:\n- Peak Integration\n- Retention Time\n- Peak Area %", fillcolor="#34A853", fontcolor="#FFFFFF"]; Identification [label="Byproduct Identification\n(LC-MS, NMR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Sample -> Preparation; Preparation -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Data_Analysis; Data_Analysis -> Identification; } HPLC Analysis Workflow.
Section 4: FAQs
Q5: My reaction is showing a significant amount of a byproduct with the same mass as my starting material. What could it be?
A5: This is likely a positional isomer. This can happen if your starting 4-fluoro-1-nitro-2-hydroxybenzene contains isomeric impurities. It is crucial to verify the purity of your starting materials using a validated analytical method before beginning the synthesis.
Q6: I'm observing a byproduct that is significantly more polar than my desired product in the HPLC analysis. What is a likely candidate?
A6: A more polar byproduct could be the hydrolysis product, 4-fluoro-2-nitrophenol. This occurs if there is residual moisture in your reaction. Ensure your solvents and reagents are anhydrous to minimize this side reaction.
Q7: How can I minimize the formation of elimination byproducts?
A7: The Williamson ether synthesis is an S N 2 reaction, which competes with the E2 elimination pathway.[5][6] To favor substitution, use a less sterically hindered base and a polar aprotic solvent like DMF or DMSO.[7] Running the reaction at the lowest effective temperature can also help to minimize elimination.
Q8: What are the regulatory expectations for byproduct identification in drug development?
A8: Regulatory agencies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug substances and products.[11][12] It is essential to have a thorough understanding of the impurity profile of your active pharmaceutical ingredient (API).
References
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021).
- Impurity Analysis - Emery Pharma. (n.d.).
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (n.d.).
- Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. (n.d.).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- Williamson Ether Synthesis - J&K Scientific LLC. (2025).
- Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.).
- Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (2025).
- Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem. (2025).
- 21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. (n.d.).
- Nucleophilic Aromatic Substitution: Videos & Practice Problems - Pearson. (n.d.).
- Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. (n.d.).
- This compound. (n.d.).
- Williamson ether synthesis - Wikipedia. (n.d.).
- This compound | CymitQuimica. (n.d.).
- 4-Fluoronitrobenzene - Wikipedia. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. Nucleophilic Aromatic Substitution Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. orgosolver.com [orgosolver.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. rroij.com [rroij.com]
- 13. emerypharma.com [emerypharma.com]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of aromatic substitution reactions is paramount. 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is a bespoke aromatic substrate designed for nucleophilic aromatic substitution (SNAr). Its architecture, featuring a potent nitro activating group, a fluorine leaving group, and a sterically influential secondary pentoxy side chain, presents a unique reactivity profile. This guide offers an in-depth comparative analysis of this compound's reactivity, contextualized against structurally similar analogs. By dissecting the electronic and steric contributions of each substituent, we provide a predictive framework for its behavior in SNAr reactions, supported by established principles and available experimental data for related systems.
Theoretical Framework: Unpacking the Determinants of SNAr Reactivity
The propensity of an aromatic compound to undergo nucleophilic aromatic substitution is not an intrinsic property but rather a carefully orchestrated interplay of electronic and steric factors. The reaction typically proceeds via a two-step addition-elimination mechanism, the rate of which is governed by the stability of the intermediate Meisenheimer complex.
The key factors influencing the reactivity of this compound are:
-
The Activating Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. Its presence, particularly at the ortho or para position to the leaving group, is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. In our target molecule, the nitro group is ortho to the pentan-2-yloxy substituent and meta to the fluorine leaving group. This positioning is critical to its reactivity profile.
-
The Leaving Group (-F): In the context of SNAr, the "element effect" dictates a reactivity order of F > Cl > Br > I, which is contrary to the trend in aliphatic nucleophilic substitutions.[1] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom more electrophilic and susceptible to attack.[2]
-
The Alkoxy Group (-O-pentan-2-yl): The pentan-2-yloxy group introduces both electronic and steric effects. Electronically, the oxygen atom can donate electron density to the ring via a resonance effect (+M), which would generally deactivate the ring towards nucleophilic attack. However, its primary influence in this system is likely to be steric. As a secondary alkoxy group, it is bulkier than a primary alkoxy group like methoxy, which can hinder the approach of the nucleophile.
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// Nodes Reactants [label="this compound + Nu⁻", fillcolor="#F1F3F4"]; TS1 [label="Transition State 1", shape=ellipse, fillcolor="#FBBC05"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#FBBC05"]; Products [label="Substituted Product + F⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TS1 [label=" Nucleophilic Attack\n(Rate-Determining)"]; TS1 -> Meisenheimer; Meisenheimer -> TS2 [label=" Leaving Group Departure"]; TS2 -> Products; } caption: "Generalized mechanism for the SNAr reaction."
Comparative Reactivity Analysis
To construct a robust understanding of the reactivity of this compound, we will compare it with hypothetical and known analogs, focusing on the impact of varying the halogen and the alkoxy group.
The Influence of the Leaving Group: A Halogen Face-Off
As established by the element effect in SNAr reactions, the reactivity of halonitrobenzenes is significantly dependent on the nature of the halogen. For a given aromatic core, the rate of reaction with a nucleophile like piperidine generally follows the trend F > Cl > Br > I.[3]
| Compound | Leaving Group | Relative Reactivity (Predicted) | Rationale |
| 4-Fluoro -1-nitro-2-(pentan-2-yloxy)benzene | F | Highest | Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the rate-determining nucleophilic attack.[2] |
| 4-Chloro -1-nitro-2-(pentan-2-yloxy)benzene | Cl | Intermediate | Chlorine is less electronegative than fluorine, resulting in a less electrophilic carbon center and a slower rate of nucleophilic attack compared to the fluoro analog. |
| 4-Bromo -1-nitro-2-(pentan-2-yloxy)benzene | Br | Low | Bromine's electronegativity is lower than chlorine's, leading to a further decrease in the rate of the initial nucleophilic addition. |
| 4-Iodo -1-nitro-2-(pentan-2-yloxy)benzene | I | Lowest | Iodine is the least electronegative of the halogens, resulting in the slowest rate of nucleophilic attack in this series. |
This predicted trend assumes that the rate-determining step is the formation of the Meisenheimer complex.
The Impact of the Alkoxy Group: A Steric and Electronic Tug-of-War
The nature of the alkoxy group can exert a significant influence on the reaction rate, primarily through steric hindrance. While electronically, most alkoxy groups are weakly activating due to the +M effect of the oxygen, the steric bulk can impede the approach of the nucleophile to the reaction center.
| Compound | Alkoxy Group | Steric Hindrance | Relative Reactivity (Predicted) | Rationale |
| 4-Fluoro-1-nitro-2-methoxy benzene | Primary | Low | Highest | The small size of the methyl group presents minimal steric hindrance to the incoming nucleophile. |
| 4-Fluoro-1-nitro-2-ethoxy benzene | Primary | Moderate | High | The ethyl group is slightly bulkier than the methyl group, leading to a minor decrease in reactivity. |
| 4-Fluoro-1-nitro-2-isopropoxy benzene | Secondary | High | Intermediate | The isopropyl group is a secondary alkyl group, which presents significant steric hindrance compared to primary alkyl groups, thus slowing the reaction rate. |
| 4-Fluoro-1-nitro-2-(pentan-2-yloxy) benzene | Secondary | High | Intermediate | Similar to the isopropoxy group, the secondary nature of the pentan-2-yloxy group will sterically hinder the nucleophilic attack. The longer chain length compared to isopropoxy is expected to have a minor additional effect. |
| 4-Fluoro-1-nitro-2-tert-butoxy benzene | Tertiary | Very High | Lowest | The tertiary butyl group provides a very high degree of steric hindrance, making nucleophilic attack extremely difficult and the reaction very slow. |
This predictive analysis underscores the critical role of steric effects in modulating the reactivity of these substituted nitrobenzenes.
Experimental Protocols for Kinetic Analysis
To empirically validate the predicted reactivity trends, a detailed kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants of the SNAr reaction of this compound with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective
To determine the second-order rate constant (k₂) for the reaction of this compound and its analogs with piperidine in a suitable solvent at a constant temperature.
Materials and Instrumentation
-
This compound and its analogs
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatted water bath
Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aromatic substrate (e.g., 1 mM in the chosen solvent).
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM in the same solvent).
-
-
Determination of λmax:
-
React a small amount of the aromatic substrate with an excess of piperidine to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax), where the starting material has minimal absorbance.
-
-
Kinetic Runs:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the substrate stock solution with a known volume of the solvent.
-
Initiate the reaction by adding a known volume of a piperidine stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at λmax as a function of time. Continue data collection until the reaction is at least 90% complete (indicated by a plateau in absorbance).
-
Repeat the kinetic run for each concentration of piperidine.
-
Data Analysis
-
Under pseudo-first-order conditions ([Piperidine] >> [Substrate]), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of piperidine.
dot graph "Kinetic_Analysis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="Prepare Stock Solutions\n(Substrate & Nucleophile)", fillcolor="#F1F3F4"]; B [label="Determine λmax of Product", fillcolor="#F1F3F4"]; C [label="Set up Spectrophotometer\n(Temperature Control)", fillcolor="#FBBC05"]; D [label="Initiate Reaction in Cuvette", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Monitor Absorbance vs. Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Repeat for Different\nNucleophile Concentrations", fillcolor="#FBBC05"]; G [label="Calculate k_obs from\nExponential Fit", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Plot k_obs vs. [Nucleophile]", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Determine k2 from Slope", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; A -> C; C -> D; B -> E; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "Workflow for kinetic analysis of SNAr reactions."
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution is a finely tuned interplay of electronic activation and steric hindrance. The presence of the ortho-nitro group strongly activates the ring for nucleophilic attack, while the fluorine atom serves as an excellent leaving group. The secondary pentan-2-yloxy group is predicted to exert a significant steric effect, moderating the reactivity compared to analogs with smaller, primary alkoxy substituents.
For researchers in drug discovery and materials science, a quantitative understanding of these structure-activity relationships is crucial for rational design and synthesis. While this guide provides a robust predictive framework based on established chemical principles, the detailed experimental protocols outlined herein offer a clear path to obtaining the precise kinetic data needed to validate these predictions and further refine our understanding of this important class of chemical transformations.
References
- Bowler, K., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 136(49), 17021-17029.
- Kwan, E. E., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society, 140(30), 9414-9417.
- LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts.
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Online]. Available at: [Link]
- Nudelman, N. S. (2009). SNAr Reactions of Amines in Aprotic Solvents. The Chemistry of Functional Groups.
- O'Leary, B. M., et al. (1966). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. UNI ScholarWorks.
- Pietra, F., et al. (1970). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic, 1595-1600.
-
ResearchGate. (2025). (PDF) Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. [Online]. Available at: [Link]
-
ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Online]. Available at: [Link]
- Um, I. H., et al. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. International Journal of Molecular Sciences, 14(7), 13569-13585.
-
Wikipedia. (2023). 4-Nitrochlorobenzene. [Online]. Available at: [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Online]. Available at: [Link]
Sources
A Senior Application Scientist's Comparative Guide to the Analytical Validation of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Introduction:
4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene is a nitroaromatic compound whose purity and impurity profile are critical, particularly when it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The validation of analytical methods used to assess its quality is not merely a regulatory formality but a scientific necessity to ensure product consistency, safety, and efficacy. This guide provides an in-depth comparison of principal analytical techniques for the validation of this molecule. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring that each step is a self-validating system grounded in established scientific principles and regulatory expectations, primarily the ICH Q2(R2) guidelines.[1][2]
The structure of this compound, featuring a nitrobenzene chromophore, a chiral ether linkage, and a fluorine atom, presents unique analytical considerations. The nitro group allows for strong UV absorbance, making UV-based detection highly effective. The compound's moderate volatility and thermal stability must be considered when choosing between liquid and gas chromatography.
Regulatory Framework: The Cornerstone of Validation
Any discussion of analytical validation must begin with the International Council for Harmonisation (ICH) guidelines. The recently updated ICH Q2(R2) guideline on the validation of analytical procedures, in conjunction with ICH Q14 on analytical procedure development, provides a harmonized framework for demonstrating that a method is fit for its intended purpose.[1][3] The core validation characteristics we will assess for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5]
-
Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results to the true value.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Below is a logical workflow for the validation process as guided by ICH principles.
Caption: General workflow for analytical method validation.
Methodology Comparison: HPLC-UV vs. GC-MS
The two most powerful and common techniques for the analysis of a semi-volatile organic molecule like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Mass Spectrometry (MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis. For this nitroaromatic compound, its primary advantage is the ability to perform analysis at ambient temperature, which minimizes the risk of thermal degradation that can be a concern with GC.[6] The nitrobenzene moiety provides a strong chromophore, making UV detection at a wavelength around 254 nm highly sensitive and specific.[7]
Causality of Method Design:
-
Stationary Phase: A C18 reversed-phase column is the logical starting point due to the non-polar nature of the molecule. However, an Ascentis Phenyl phase could offer enhanced retention and selectivity due to potential π-π interactions between the phenyl stationary phase and the aromatic ring of the analyte.
-
Mobile Phase: A gradient elution using a mixture of water (acidified with formic or phosphoric acid to ensure sharp peaks) and an organic solvent like acetonitrile or methanol provides robust separation of the main component from potential impurities of varying polarity.[7][8]
-
Detection: The nitroaromatic structure absorbs strongly in the UV region. A photodiode array (PDA) detector is preferable as it can simultaneously acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. A detection wavelength of 254 nm is a common and effective choice for nitroaromatics.[8]
Caption: Experimental workflow for HPLC-UV method validation.
-
Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, and PDA detector.
-
Column: Phenyl Hydride, 4µm, 4.6 x 150 mm.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[7]
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the analyte and prepare a solution with an expected concentration of 50 µg/mL using the mobile phase. Filter through a 0.45 µm filter before injection.
-
-
Forced Degradation Studies: [9][10] To demonstrate specificity and the stability-indicating nature of the method, subject the analyte to stress conditions. The goal is to achieve 10-20% degradation.[11]
-
Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60 °C for 4 hours.[12]
-
Base Hydrolysis: Treat sample solution with 0.1 M NaOH at 60 °C for 2 hours.[12]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.[12]
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.[12]
-
Analysis: Neutralize the acid/base-stressed samples before injection. Analyze all stressed samples and compare the chromatograms to that of an unstressed sample to evaluate peak purity and resolution of the parent peak from any degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative that offers exceptional selectivity and sensitivity.[13][14] Its primary advantage is the structural information provided by the mass spectrometer, which is invaluable for the definitive identification of the analyte and any potential impurities or degradants. However, the key consideration is the thermal stability of the analyte in the high-temperature injector port and column.[6] Nitroaromatics can sometimes be susceptible to thermal degradation.
Causality of Method Design:
-
Injector: A split/splitless injector is standard. A lower injector temperature (e.g., 250 °C) and the use of a deactivated liner are crucial to minimize on-inlet degradation.[6]
-
Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), provides a good balance of selectivity for aromatic compounds while maintaining thermal stability.
-
Detector: Mass spectrometry in Electron Ionization (EI) mode provides reproducible fragmentation patterns for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used to achieve very low detection limits if required.[14]
Caption: Experimental workflow for GC-MS method validation.
-
Instrumentation and Conditions:
-
System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Conditions:
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in a 50 mL volumetric flask with ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Prepare a sample solution with an expected concentration of 20 µg/mL in ethyl acetate.
-
Comparative Performance Data
The selection of an analytical method is driven by its performance characteristics. The following table provides a summary of expected performance data based on established methods for similar nitroaromatic and fluoroaromatic compounds.[12][15]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (Range) | 1 - 100 µg/mL | 0.5 - 50 µg/mL | Dependent on molar absorptivity |
| Correlation Coeff. (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% |
| LOD | ~50 ng/mL | ~10 ng/mL | ~1 µg/mL |
| LOQ | ~150 ng/mL | ~30 ng/mL | ~3 µg/mL |
| Specificity | High (Chromatographic separation) | Very High (Mass fragmentation) | Low (Interference from other absorbers) |
| Throughput | Medium (~25 min/sample) | Medium (~25 min/sample) | High (<5 min/sample) |
Alternative Technique: UV-Vis Spectrophotometry
For routine, high-throughput analysis where specificity is not a major concern (e.g., assay of a pure bulk material), UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative.
Principle: The method relies on the direct measurement of absorbance of the nitrobenzene chromophore at its wavelength of maximum absorbance (λmax), which can be determined by scanning a dilute solution. Quantification is achieved using a calibration curve prepared from a certified reference standard.
Limitations: The primary drawback is the lack of specificity.[12] Any impurity or degradant possessing a similar chromophore will interfere with the measurement, potentially leading to inaccurate (falsely high) assay results. Therefore, this method is not stability-indicating and should be used in conjunction with a more specific chromatographic method for purity and stability testing.
Conclusion and Recommendations
The validation of analytical methods for this compound requires a scientifically sound approach tailored to the intended purpose of the analysis.
-
For comprehensive quality control, including purity, stability, and assay: HPLC-UV (with a PDA detector) is the recommended method. It provides an excellent balance of sensitivity, specificity, and robustness, and its ability to serve as a stability-indicating method through forced degradation studies is critical for regulatory compliance.[11]
-
For impurity identification and trace-level analysis: GC-MS is the superior choice. Its high sensitivity and the structural information from mass spectra are unparalleled for identifying unknown impurities and definitively confirming the identity of the main component. Care must be taken to ensure the thermal stability of the analyte during analysis.
-
For rapid, routine assay of the bulk substance: UV-Vis Spectrophotometry can be a valid, efficient option, provided its limitations in specificity are understood and it is supported by a validated chromatographic purity method.
Ultimately, a combination of these techniques often provides the most complete analytical picture. For example, HPLC for routine release testing and GC-MS for in-depth characterization of new impurity profiles or out-of-specification investigations. This dual-methodology approach ensures the highest level of quality assurance for critical pharmaceutical intermediates.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- MedCrave online. (2016). Forced Degradation Studies.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview.
- PubMed. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
- BenchChem. (2025). A Comparative Guide to the Analytical Validation of 4-Fluoroaniline.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol.
- Indian Journal of Chemistry. (1982). A Simple Method for Analysis of Nitrobenzene In Aniline.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. agilent.com [agilent.com]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
This in-depth technical guide provides a comprehensive analysis and benchmarking of synthetic methodologies for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, a key intermediate for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of protocols to offer a comparative framework grounded in mechanistic insights and field-proven expertise. Every protocol is presented as a self-validating system, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Fluoro-Nitro-Aromatic Ethers
Substituted fluoro-nitro-aromatic ethers, such as this compound, are valuable synthons in medicinal chemistry and materials science. The orchestrated interplay of their functional groups—a nitro group for facile nucleophilic aromatic substitution (SNAr) and subsequent reduction to an aniline, a fluorine atom to modulate physicochemical properties, and a tailored ether linkage for structural diversity—renders them indispensable building blocks for novel molecular entities. The synthesis of these compounds, however, presents challenges in achieving regioselectivity, high yields, and purity, necessitating a careful evaluation of available synthetic strategies. This guide benchmarks the primary synthesis of this compound against viable alternatives, providing a data-driven foundation for methodological selection.
Primary Synthesis: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoronitrobenzene
The principal and most direct route to this compound involves the regioselective SNAr of 2,4-difluoronitrobenzene with pentan-2-ol. The nitro group, being a potent electron-withdrawing group, activates the ortho and para positions to nucleophilic attack. The fluorine atom at the 2-position is more activated than the one at the 4-position due to the combined electron-withdrawing effects of the nitro group and the other fluorine. This inherent electronic bias allows for a regioselective substitution.
Mechanistic Rationale
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the alkoxide to the aromatic ring. The negative charge is delocalized onto the nitro group, stabilizing the intermediate and facilitating the subsequent elimination of the fluoride ion to restore aromaticity.
Diagram: SNAr Mechanism for the Synthesis of this compound
Caption: SNAr mechanism workflow.
Detailed Experimental Protocol
Materials:
-
2,4-Difluoronitrobenzene
-
Pentan-2-ol
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a solution of pentan-2-ol (1.2 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at this temperature to ensure complete formation of the potassium pentan-2-oxide.
-
Nucleophilic Substitution: Slowly add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in anhydrous DMF to the alkoxide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Expected Performance
| Parameter | Expected Value | Source/Justification |
| Yield | 75-85% | Based on analogous reactions with other alcohols. |
| Purity | >98% (after chromatography) | Standard purification for this class of compounds. |
| Reaction Time | 4-6 hours | Typical for SNAr reactions at room temperature. |
| Temperature | 0 °C to Room Temperature | Mild conditions, avoiding side reactions. |
| Key Advantage | High regioselectivity, readily available starting materials. | The electronic properties of the substrate direct the substitution. |
| Key Disadvantage | Requires anhydrous conditions. | The alkoxide is moisture-sensitive. |
Alternative Synthetic Methodologies
To provide a comprehensive benchmark, two alternative synthetic routes are considered: the Mitsunobu reaction and a Phase-Transfer Catalyzed Williamson Ether Synthesis.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for forming the ether linkage under milder, neutral conditions, which can be advantageous for sensitive substrates. It involves the reaction of an alcohol with a phenolic compound in the presence of a phosphine and an azodicarboxylate.
Mechanistic Rationale
The reaction proceeds through the formation of an oxyphosphonium salt from the alcohol and the phosphine/azodicarboxylate adduct. This activates the hydroxyl group for nucleophilic attack by the phenoxide, leading to the desired ether with inversion of configuration at the alcohol's stereocenter.
Diagram: Mitsunobu Reaction Workflow
Caption: General workflow of the Mitsunobu reaction.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-2-nitrophenol
-
Pentan-2-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-fluoro-2-nitrophenol (1.0 equivalent) and pentan-2-ol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at 0 °C under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of DEAD (1.5 equivalents) in anhydrous THF to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.
Expected Performance
| Parameter | Expected Value | Source/Justification |
| Yield | 60-75% | The Mitsunobu reaction can be sensitive to steric hindrance.[1] |
| Purity | >95% (after chromatography) | Purification can be challenging due to byproducts.[2] |
| Reaction Time | 12-18 hours | Generally slower than the SNAr approach. |
| Temperature | 0 °C to Room Temperature | Mild reaction conditions. |
| Key Advantage | Neutral conditions, avoids the use of strong bases. | Beneficial for base-sensitive substrates. |
| Key Disadvantage | Stoichiometric amounts of byproducts that require careful purification. | Triphenylphosphine oxide can be difficult to remove.[2] |
Method 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This method is a variation of the classical Williamson ether synthesis, employing a phase-transfer catalyst to facilitate the reaction between the phenoxide and an alkyl halide in a biphasic system. This can offer advantages in terms of ease of work-up and avoiding strictly anhydrous conditions.
Mechanistic Rationale
The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide. This circumvents the need for a homogeneous solution of the reacting ions.[3][4]
Diagram: Phase-Transfer Catalysis Cycle
Caption: Catalytic cycle in a phase-transfer system.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-2-nitrophenol
-
2-Bromopentane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane
-
Water
Procedure:
-
Reaction Setup: To a mixture of 4-fluoro-2-nitrophenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene, add 2-bromopentane (1.2 equivalents).
-
Reaction Progression: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Expected Performance
| Parameter | Expected Value | Source/Justification |
| Yield | 80-90% | Phase-transfer catalysis often leads to high yields in Williamson ether synthesis.[5][6] |
| Purity | >97% (after chromatography) | Generally clean reactions with easy removal of the catalyst. |
| Reaction Time | 8-12 hours | Faster than the Mitsunobu reaction but may be slower than the direct SNAr. |
| Temperature | 80-90 °C | Requires heating. |
| Key Advantage | Does not require strictly anhydrous conditions; simple work-up. | Operationally simpler than the direct SNAr.[7] |
| Key Disadvantage | Requires a halide or other good leaving group on the alkyl chain. | The availability and reactivity of the alkylating agent is a consideration. |
Comparative Analysis and Benchmarking Summary
| Method | Key Strengths | Key Weaknesses | Optimal For |
| Nucleophilic Aromatic Substitution (SNAr) | High regioselectivity, mild conditions, readily available starting materials. | Requires anhydrous conditions for alkoxide formation. | Large-scale synthesis where cost and atom economy are critical. |
| Mitsunobu Reaction | Neutral reaction conditions, useful for base-sensitive substrates. | Stoichiometric byproducts that complicate purification, potentially lower yields with sterically hindered alcohols. | Small-scale synthesis of complex molecules with base-sensitive functional groups.[8][9] |
| Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis | High yields, operational simplicity, tolerance to some water. | Requires an activated alkyl halide, elevated temperatures. | Robust and scalable synthesis where avoiding strictly anhydrous conditions is beneficial. |
Purification and Characterization
Independent of the synthetic route chosen, the final product, this compound, requires rigorous purification and characterization to ensure its suitability for downstream applications.
-
Purification: Flash column chromatography on silica gel is the method of choice for obtaining high-purity material. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid at room temperature.[10]
-
Characterization: The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the regiochemistry of the substitution. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the nitro group (strong absorptions around 1520 and 1350 cm⁻¹) and the C-O-C stretch of the ether.
-
Conclusion
The synthesis of this compound can be effectively achieved through several methodologies, each with its own set of advantages and disadvantages. The direct nucleophilic aromatic substitution on 2,4-difluoronitrobenzene stands out as a highly efficient and regioselective method, particularly for larger-scale preparations. The Mitsunobu reaction provides a valuable alternative for substrates that are incompatible with basic conditions, albeit with challenges in purification. The phase-transfer catalyzed Williamson ether synthesis offers a robust and operationally simple approach with high yields. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available starting materials, and the presence of other functional groups in the molecule. This guide provides the necessary data and expert insights to make an informed decision.
References
-
BYJU'S. Mitsunobu Reaction. [Link]
-
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A Researcher's Guide to Navigating the Proteome: Cross-Reactivity Studies of Electrophilic Probes Based on the 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene Scaffold
The core of this guide is not just to present protocols but to instill a deeper understanding of the "why" behind each experimental choice. We will explore how to rigorously validate a probe's selectivity, compare its performance to established alternatives, and interpret the resulting data to build a comprehensive cross-reactivity profile.
The 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene Scaffold: A Hypothetical Cysteine-Reactive Probe
The 4-fluoro-1-nitrobenzene moiety is a classic electrophilic "warhead" in chemical biology. The strong electron-withdrawing properties of the nitro group activate the fluorine atom for nucleophilic aromatic substitution. In the context of a biological system, this makes the molecule susceptible to attack by nucleophilic amino acid residues on proteins, with cysteine being a prime candidate due to the high nucleophilicity of its thiol group.[1][2] The pentan-2-yloxy group, in this hypothetical probe, would serve as a recognition element, providing a degree of selectivity for certain protein binding pockets.
The proposed mechanism of action for a probe based on this scaffold is the covalent and largely irreversible modification of cysteine residues. This covalent nature makes it particularly critical to assess its selectivity, as any off-target modifications will be long-lasting and can lead to significant and misleading phenotypic effects.
The Imperative of Cross-Reactivity Profiling
A chemical probe's utility is directly proportional to its selectivity.[3] While high potency is desirable, it is meaningless without a clear understanding of the probe's interactions across the entire proteome. Cross-reactivity studies are therefore not just a quality control step but a fundamental aspect of probe characterization. They allow us to:
-
Validate On-Target Engagement: Confirm that the probe interacts with its intended target in a cellular context.
-
Identify Off-Target Liabilities: Uncover unintended interactions that could be responsible for observed biological effects.
-
Establish a Therapeutic Window: For probes being considered as starting points for drug discovery, understanding selectivity is crucial for predicting potential toxicity.
-
Enable Rigorous Data Interpretation: By knowing the full spectrum of a probe's targets, researchers can more confidently attribute a biological outcome to the modulation of a specific protein.
Comparative Probes: Establishing a Selectivity Benchmark
To objectively evaluate the cross-reactivity of our hypothetical this compound probe, it is essential to compare it against well-characterized alternatives that also target cysteine residues but with different reactive warheads. For this guide, we will consider two widely used classes of cysteine-reactive probes:
-
Iodoacetamide-based probes: These react with cysteines via an SN2 reaction. A common example is iodoacetamide alkyne (IAA), a staple in chemoproteomic studies.[4]
-
Maleimide-based probes: These react with cysteines through a Michael addition. They are frequently used for bioconjugation.[4]
These alternatives provide a valuable benchmark for comparing the reactivity and selectivity of our novel probe scaffold.
Experimental Protocols for Comprehensive Cross-Reactivity Assessment
A multi-pronged approach, combining in vitro biochemical assays with in-cell proteomic profiling, is necessary for a thorough assessment of probe cross-reactivity.
Part 1: In Vitro Selectivity Profiling
These assays utilize purified proteins to provide a controlled environment for assessing a probe's intrinsic reactivity and selectivity.
1.1. Kinetic Analysis with a Model Cysteine-Containing Protein
-
Objective: To determine the rate of covalent modification of a model protein.
-
Methodology:
-
Select a readily available, purified protein with a reactive cysteine residue (e.g., glutathione S-transferase, GST).
-
Incubate the protein with a range of concentrations of the this compound probe.
-
Monitor the reaction progress over time using techniques such as:
-
Mass Spectrometry: To observe the mass shift corresponding to the covalent adduction of the probe to the protein.
-
Fluorescence Polarization (FP): If the probe is fluorescently tagged, binding to the larger protein will result in a change in fluorescence polarization.[1]
-
-
Calculate the second-order rate constant (kinact/KI) to quantify the probe's reactivity.
-
1.2. Panel-Based Selectivity Screening
-
Objective: To assess the probe's reactivity against a panel of purified proteins, including both cysteine-containing and cysteine-free proteins.
-
Methodology:
-
Assemble a panel of diverse purified proteins (e.g., kinases, phosphatases, proteases).
-
Incubate each protein with a fixed concentration of the probe for a defined period.
-
Analyze the reaction mixtures by intact protein mass spectrometry or SDS-PAGE (if the probe has a reporter tag) to determine the extent of labeling for each protein.
-
Compare the labeling of the intended target (if known) to that of the other proteins in the panel.
-
Part 2: Proteome-Wide Cross-Reactivity Profiling in a Cellular Context
These experiments leverage advanced mass spectrometry-based proteomics to identify the full range of protein targets in a complex biological sample.
2.1. Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the cellular targets of the probe and assess its selectivity across the proteome.
-
Methodology:
-
Cell Lysate Treatment:
-
Treat a cell lysate with a range of concentrations of the this compound probe.
-
Subsequently, treat the lysate with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne).
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Perform on-bead tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
-
Data Analysis:
-
Proteins that show a dose-dependent decrease in labeling by the alkyne probe are considered targets of the this compound probe.
-
-
2.2. Isothermal Titration Calorimetry (ITC)
-
Objective: To thermodynamically characterize the binding affinity of the probe to its primary target and key off-targets.
-
Methodology:
-
Place the purified target protein in the ITC sample cell.
-
Titrate the this compound probe into the cell.
-
Measure the heat changes associated with the binding events.
-
Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5][6]
-
Data Presentation and Interpretation: A Comparative Analysis
To facilitate a clear comparison, the data generated from these experiments should be summarized in a structured format.
Table 1: In Vitro Selectivity Profile
| Probe | Target Protein (kinact/KI, M-1s-1) | Off-Target Protein 1 (kinact/KI, M-1s-1) | Off-Target Protein 2 (kinact/KI, M-1s-1) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Iodoacetamide-based Probe | Literature Value | Literature Value | Literature Value |
| Maleimide-based Probe | Literature Value | Literature Value | Literature Value |
Table 2: Proteome-Wide Selectivity in Cell Lysates
| Probe | Number of Identified On-Targets | Number of Identified Off-Targets (>50% inhibition at 1 µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Iodoacetamide-based Probe | Literature Value | Literature Value |
| Maleimide-based Probe | Literature Value | Literature Value |
Table 3: Thermodynamic Binding Parameters (ITC)
| Probe | Target Protein (KD, nM) | Key Off-Target (KD, nM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Iodoacetamide-based Probe | Literature Value | Literature Value |
| Maleimide-based Probe | Literature Value | Literature Value |
Conclusion: Towards a More Rigorous and Reproducible Science
The development and characterization of selective chemical probes are foundational to advancing our understanding of biology and disease. For electrophilic probes such as those based on the this compound scaffold, a comprehensive assessment of cross-reactivity is not optional, but essential. By employing a combination of in vitro biochemical assays and state-of-the-art chemoproteomic techniques, researchers can build a detailed selectivity profile of their probes. This multi-faceted approach, comparing novel probes against established standards, provides the necessary data to confidently interpret experimental results and contributes to a more rigorous and reproducible scientific landscape.
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Cravatt, B.F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Available at: [Link]
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Isothermal Titration Calorimetry and surface plasmon resonance methods to probe protein-protein interactions. (2024). Methods. Available at: [Link]
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Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017). American Laboratory. Available at: [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitroaromatic Compounds in Preclinical Assays
Introduction: The Strategic Role of Nitroaromatics and Fluorination in Drug Discovery
Nitroaromatic compounds are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties.[1][2][3] Their mechanism often involves the reductive bioactivation of the nitro group (—NO₂) by nitroreductase (NTR) enzymes, which are overexpressed in certain pathological environments like hypoxic tumor cells.[3][4][5] This targeted activation makes them excellent candidates for prodrug development. However, challenges such as metabolic instability and off-target toxicity can limit their therapeutic potential.[3][6]
A prevalent strategy in modern drug design to overcome these hurdles is the selective incorporation of fluorine atoms into the molecular scaffold.[7][8] The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile.[8][9][10] This guide provides a comparative analysis of fluorinated versus non-fluorinated nitroaromatic compounds, explaining the mechanistic basis for their differential performance in key preclinical assays and offering field-proven protocols for their evaluation.
The Fluorine Factor: How a Single Atom Changes the Game
The decision to fluorinate a nitroaromatic lead compound is driven by predictable modulations of its molecular properties. Understanding these principles is key to interpreting assay results.
-
Metabolic Stability: The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol). This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[7][11] By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, we can effectively "block" degradation, thereby increasing the compound's half-life and bioavailability.[11]
-
Reactivity and Binding Affinity: Fluorine's intense electron-withdrawing (inductive) effect can lower the pKa of nearby functional groups and alter the electron distribution across the aromatic ring.[9][12] This can modulate the compound's binding affinity for its target protein. For instance, it can enhance interactions with electron-deficient pockets in an active site or stabilize a desired conformation.
-
Lipophilicity and Cellular Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl (—CF₃) group often serves as a "lipophilic hydrogen bond donor," influencing membrane permeability and cellular uptake.[8][13][14] This modulation is critical, as the compound must efficiently enter the target cell to be effective.
Comparative Performance in Critical In Vitro Assays
The true test of a fluorination strategy lies in its performance in standardized assays. Below, we compare the expected outcomes for fluorinated and non-fluorinated nitroaromatics.
Metabolic Stability Assay (Liver Microsome)
This assay is fundamental for predicting in vivo clearance. It measures how quickly a compound is metabolized by enzymes concentrated in liver microsomes.
-
Non-Fluorinated Compound: Often susceptible to rapid hydroxylation or other oxidative reactions at vulnerable C-H bonds on the aromatic ring, leading to a short metabolic half-life (t½) and high intrinsic clearance (CLint).
-
Fluorinated Compound: With a fluorine atom blocking a key site of metabolism, the compound will exhibit significantly slower degradation.[11] This translates to a longer t½ and lower CLint, predicting better in vivo stability.[11][15]
Table 1: Representative Data from a Liver Microsomal Stability Assay
| Compound | Site of Fluorination | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Stability |
| Nitro-A (Parent) | N/A | 15 | 92.4 | Low |
| Nitro-A-F (Analog) | C4-Position | > 120 | < 5.8 | High |
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
These assays measure a compound's ability to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC₅₀) is the key metric.[16]
-
Non-Fluorinated Compound: Its potency is a baseline measurement of its intrinsic activity and ability to enter the cell.
-
Fluorinated Compound: The outcome can diverge in several ways. Increased lipophilicity may enhance cellular uptake, leading to a lower IC₅₀ (higher potency).[17][18] Conversely, if fluorination negatively impacts binding to the intracellular target or the rate of reductive activation, the IC₅₀ could increase. The data must be interpreted in conjunction with uptake and metabolism studies.
Nitroreductase (NTR) Enzyme Assay
For nitroaromatic prodrugs, the rate of activation by NTR enzymes is paramount. This can be measured using purified enzymes and a ratiometric fluorescent probe system.[4][5][19]
-
Non-Fluorinated Compound: The rate of reduction by NTR is dependent on the electron potential of the nitro group.
-
Fluorinated Compound: The strong electron-withdrawing nature of fluorine can increase the electrophilicity of the nitro group, potentially making it a better substrate for the NTR enzyme and accelerating its reduction to the cytotoxic amine derivative.[12] This would be observed as a faster change in the fluorescent signal.
Experimental Protocols: A Self-Validating System
Accuracy in comparative analysis hinges on robust and reproducible protocols. The following methodologies include necessary controls for a self-validating workflow.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate buffer (pH 7.4)
-
Test compounds (Fluorinated and Non-fluorinated, 10 mM in DMSO)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for quenching
-
96-well incubation plates, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Compound Incubation: In a 96-well plate, add buffer, the HLM master mix, and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction. This is the T=0 time point for a parallel sample quenched immediately.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile with the internal standard.
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH system to check for non-enzymatic degradation.
-
Positive Controls: Run Verapamil and Warfarin under the same conditions to validate the assay performance.
-
-
Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: Ratiometric Fluorescence Assay for NTR Activity
Objective: To compare the rate of reduction of fluorinated vs. non-fluorinated nitroaromatic compounds by NTR. Note: This protocol assumes the compounds themselves are fluorescent upon reduction or uses a competitive probe assay. This example uses a generic probe for illustration.
Materials:
-
Recombinant human Nitroreductase (NTR)
-
NADH
-
Ratiometric fluorescent probe sensitive to NTR (e.g., one that shifts emission from ~630 nm to ~530 nm upon reduction).[5][19]
-
Tris buffer (pH 7.4)
-
Test compounds (Fluorinated and Non-fluorinated)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In each well, prepare a reaction mixture containing Tris buffer, NADH (final concentration 300 µM), and NTR enzyme (final concentration 2 µg/mL).
-
Compound Addition: Add the fluorinated or non-fluorinated test compound to respective wells. Include a "no compound" well as a baseline control.
-
Probe Addition: Add the ratiometric fluorescent probe to all wells (final concentration 10 µM).
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Kinetic Reading: Measure the fluorescence intensity at both emission wavelengths (e.g., 530 nm and 630 nm) every 2 minutes for 60 minutes. Use an excitation wavelength appropriate for the probe (e.g., 470 nm).[5]
-
Data Analysis:
-
Calculate the ratio of the two fluorescence intensities (e.g., FI₅₃₀ / FI₆₃₀) for each time point.
-
Plot the fluorescence ratio against time for each compound.
-
The initial slope of this curve is proportional to the rate of the NTR reaction. A steeper slope for the fluorinated compound indicates a faster rate of reduction.
-
Validation: A control reaction without NTR should show no change in the fluorescence ratio, confirming the enzyme-dependence of the reaction.
-
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A Senior Application Scientist's Guide to In Silico Modeling and Prediction for 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
In the contemporary landscape of drug discovery and development, the ability to predict the properties of novel chemical entities in the early stages is paramount.[1][2][3] In silico modeling has emerged as an indispensable tool, offering a cost-effective and time-efficient alternative to traditional experimental methods for screening and prioritizing drug candidates.[4][5] This guide provides an in-depth comparative analysis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, a novel nitroaromatic compound, against two structurally related molecules: 1-Fluoro-4-nitrobenzene and 4-bromo-1-methoxy-2-nitrobenzene. Through the lens of computational chemistry, we will explore key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing a framework for researchers and drug development professionals to assess its potential as a lead compound.
Introduction to the Target Molecule and Comparators
This compound is a small molecule with the chemical formula C₁₁H₁₄FNO₃ and a molecular weight of 227.23 g/mol .[6][7] Its structure features a nitroaromatic ring, a fluoro substituent, and a pentan-2-yloxy ether linkage. The presence of the nitro group is of particular interest, as nitroaromatic compounds are known for a wide range of biological activities, but also for potential toxicity.[8][9] The fluoro and ether groups are expected to modulate its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile.
To provide a robust comparative framework, two alternative molecules have been selected:
-
1-Fluoro-4-nitrobenzene: A simpler, well-characterized nitroaromatic compound. Its inclusion allows for the evaluation of the contribution of the pentan-2-yloxy group to the overall ADMET profile.
-
4-Bromo-1-methoxy-2-nitrobenzene: This molecule introduces a different halogen and a simpler ether linkage, providing insights into how variations in these functional groups can impact the predicted properties.
The In Silico Prediction Workflow: A Methodological Overview
The predictions presented in this guide were generated using a combination of established computational tools and methodologies. The general workflow for predicting the ADMET properties of a small molecule is a multi-step process that leverages various computational models.[10][11][12]
Caption: A simplified workflow for a molecular docking study.
While a specific biological target for this compound is not yet identified, the docking simulation can provide valuable insights into its potential to interact with protein targets. The presence of the fluoro and nitro groups, along with the ether linkage, offers multiple points for potential interactions, including hydrogen bonding and hydrophobic interactions. Further experimental validation would be required to confirm these predictions.
Conclusion and Future Directions
This in silico analysis provides a preliminary but comprehensive assessment of this compound. The predictions suggest that while the molecule possesses favorable pharmacokinetic properties such as high GI absorption and the absence of CYP2D6 inhibition, its potential toxicity, characteristic of nitroaromatic compounds, warrants careful consideration. The comparative analysis with 1-Fluoro-4-nitrobenzene and 4-Bromo-1-methoxy-2-nitrobenzene highlights the significant influence of the ether-linked alkyl chain on lipophilicity and solubility.
Future research should focus on synthesizing this compound and conducting in vitro experiments to validate these in silico predictions. Assays to determine aqueous solubility, cell permeability, metabolic stability, and cytotoxicity are crucial next steps. Furthermore, screening against a panel of biological targets could help to identify its potential therapeutic applications and elucidate its mechanism of action.
By integrating computational and experimental approaches, a more complete understanding of the potential of this compound as a drug candidate can be achieved, ultimately accelerating the drug discovery and development process.
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A Comparative Guide to Reproducibility in SNAr Reactions: Spotlight on 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Abstract
Reproducibility is the cornerstone of scientific advancement, particularly in the fields of medicinal chemistry and drug development. The ability to consistently replicate synthetic procedures is critical for validating discoveries and ensuring the scalability of manufacturing processes. This guide provides an in-depth analysis of the experimental reproducibility of Nucleophilic Aromatic Substitution (SNAr) reactions, focusing on the versatile but lesser-documented reagent, 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene. We will compare its performance against a more conventional alternative, 4-Fluoronitrobenzene, providing detailed protocols, comparative data, and mechanistic insights to equip researchers with the knowledge to improve experimental outcomes and troubleshoot common issues.
Introduction: The Critical Role of the SNAr Reaction and Reagent Choice
Nucleophilic Aromatic Substitution (SNAr) is a fundamental transformation in organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers.[1][2] The reaction is indispensable in the synthesis of countless pharmaceuticals and agrochemicals.[3] Its mechanism is classically described as a two-step addition-elimination process proceeding through a negatively charged intermediate known as a Meisenheimer complex.[4][5]
For a successful SNAr reaction, three conditions are generally required:
-
The aromatic ring must be electron-deficient, typically achieved by incorporating potent electron-withdrawing groups (EWGs) like a nitro group (–NO₂).[4][6]
-
The ring must bear a good leaving group, often a halide.[4]
-
The leaving group must be positioned ortho or para to the EWG to effectively stabilize the anionic Meisenheimer intermediate through resonance.[4][7]
The choice of the aryl halide substrate is a critical parameter influencing reaction kinetics, yield, and ultimately, reproducibility. While simple reagents like 4-Fluoronitrobenzene are well-studied, more complex derivatives such as This compound offer opportunities for building intricate molecular architectures but come with their own set of challenges. The bulky alkoxy group can influence solubility, steric hindrance, and electronic properties, all of which can affect the reaction's consistency.
Comparative Analysis: this compound vs. 4-Fluoronitrobenzene
To objectively assess the reproducibility of experiments involving our target compound, we will compare its performance in a standard SNAr reaction with a common nucleophile, pyrrolidine. The benchmark for comparison will be the widely used and well-understood reagent, 4-Fluoronitrobenzene.[8][9]
| Feature | This compound | 4-Fluoronitrobenzene |
| Molecular Weight | 227.23 g/mol [10] | 141.10 g/mol [9] |
| Structure | Contains a bulky, electron-donating pentan-2-yloxy group ortho to the nitro group. | Lacks additional substituents. |
| Predicted Reactivity | The alkoxy group is electron-donating by resonance but its steric bulk may hinder the approach of the nucleophile. The inductive effect could slightly alter ring electronics. | Highly reactive due to the strong activation by the para-nitro group and the excellent fluoride leaving group.[9] |
| Solubility | Increased lipophilicity may improve solubility in less polar organic solvents but decrease it in highly polar aprotic solvents like DMSO. | Generally good solubility in common polar aprotic solvents used for SNAr reactions (e.g., DMF, DMSO). |
The presence of the ortho pentan-2-yloxy group introduces a key variable. While alkoxy groups are generally considered electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to hydrogen, their steric profile can play a more significant role in determining the reaction rate and the potential for side reactions.
Experimental Protocols & Reproducibility Assessment
The following protocols describe a standard SNAr amination. The key to reproducibility lies in meticulous control over reaction parameters.
General SNAr Protocol with Pyrrolidine
This procedure is a representative example for the SNAr reaction of an activated aryl fluoride with an amine nucleophile.
Materials:
-
Aryl Fluoride (either 4-Fluoronitrobenzene or this compound)
-
Pyrrolidine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl fluoride (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Reagents: Add anhydrous K₂CO₃ (2.0 eq) to the solution. This inorganic base is crucial for scavenging the HF produced and driving the reaction to completion.
-
Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature. Causality Note: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
Reaction & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl fluoride spot is consumed (typically 2-4 hours). Trustworthiness Check: Consistent monitoring via TLC is a self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure substituted product.
Visualizing the Workflow
A standardized workflow is essential for minimizing variability between experiments.
Caption: The addition-elimination mechanism of SNAr.
The stability of the Meisenheimer complex is paramount. The nitro group at the para position delocalizes the negative charge, lowering the activation energy of the first step. [7]With this compound, the ortho alkoxy group's steric bulk can raise this energy barrier, slowing the reaction.
Common Troubleshooting Scenarios
-
Problem: Incomplete or stalled reaction.
-
Cause: Insufficiently anhydrous conditions, inactive base, or insufficient temperature. Water can compete as a nucleophile and deactivate the base.
-
Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened or properly stored K₂CO₃. Confirm reaction temperature with a calibrated thermometer.
-
-
Problem: Low yield with multiple side products.
-
Cause: Reaction temperature is too high, leading to decomposition or side reactions. For substrates with multiple activating groups or leaving groups, competitive substitution can occur.
-
Solution: Reduce the reaction temperature and increase the reaction time. If competitive substitution is possible, a milder base or different solvent may be required to improve selectivity.
-
-
Problem: Difficulty in reproducing results between lab and pilot scale.
-
Cause: Issues with heat and mass transfer are common during scale-up. [11][12]A reaction that is easily controlled in a 100 mL flask can become dangerously exothermic in a 20 L reactor. [13] * Solution: Implement controlled addition of the nucleophile at a lower initial temperature. Ensure efficient stirring to prevent localized "hot spots." Consider using flow chemistry for better thermal management on a larger scale. [1]
-
Conclusion
Both this compound and 4-Fluoronitrobenzene are effective substrates for SNAr reactions, capable of producing reproducible results. The choice of reagent should be guided by the synthetic goal.
-
4-Fluoronitrobenzene is the ideal choice for rapid, high-yielding synthesis where a simple aminonitrobenzene core is required. Its reactivity and predictability make it a reliable workhorse.
-
This compound offers a route to more complex, functionalized products. Researchers using this reagent must be mindful of its slower reaction kinetics and slightly more challenging purification, which are direct consequences of the steric bulk of the pentan-2-yloxy group.
Ultimately, achieving high reproducibility with either substrate hinges on the rigorous application of sound experimental technique: maintaining anhydrous conditions, carefully controlling temperature, and employing consistent monitoring and purification protocols.
References
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A Researcher's Guide to 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene: Synthesis, Reactivity, and Application Frontiers
In the landscape of modern synthetic chemistry, fluorinated nitroaromatic compounds stand as pivotal intermediates, particularly in the realms of pharmaceutical and agrochemical development. The strategic incorporation of fluorine and nitro functionalities into an aromatic scaffold imparts unique reactivity and desirable physicochemical properties to the resulting molecules. This guide provides an in-depth analysis of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, a specialized derivative, by comparing its anticipated synthetic utility with well-established fluoronitrobenzene isomers. Through a blend of theoretical principles and established experimental protocols for analogous compounds, we aim to equip researchers with the foundational knowledge to effectively harness this reagent in their synthetic endeavors.
The Strategic Advantage of Fluoronitroaromatics in Synthesis
The utility of fluoronitroaromatic compounds in organic synthesis is primarily anchored in the principles of nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group activates the aromatic ring, rendering it susceptible to attack by nucleophiles.[1] Concurrently, the fluorine atom, despite the high strength of the carbon-fluorine bond, serves as an excellent leaving group in these reactions.[2] This enhanced reactivity is a cornerstone of their application, enabling the construction of complex molecular architectures.[3] Furthermore, the introduction of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates.[1]
Unveiling this compound: A Comparative Outlook
This compound, with the chemical formula C11H14FNO3, is a distinct derivative within the fluoronitrobenzene family.[4][5] While specific, direct application data for this compound is emerging, its reactivity and potential applications can be extrapolated and compared with its more extensively studied isomers, namely 1-fluoro-4-nitrobenzene (the para-isomer) and 1-fluoro-2-nitrobenzene (the ortho-isomer).[6]
The key structural feature of this compound is the presence of a bulky pentan-2-yloxy group ortho to the nitro group and meta to the fluorine. This substituent is expected to exert significant steric and electronic effects on the molecule's reactivity.
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis
The rate and regioselectivity of SNAr reactions are profoundly influenced by the positional arrangement of the activating (nitro) and leaving (fluoro) groups, as well as any other substituents on the aromatic ring.[6]
Table 1: Comparative Reactivity of Fluoronitrobenzene Isomers in SNAr Reactions
| Compound | Key Structural Features | Expected SNAr Reactivity | Rationale |
| 1-Fluoro-4-nitrobenzene (para) | Nitro group is para to the fluorine. | High | Strong resonance stabilization of the Meisenheimer intermediate. Minimal steric hindrance for the incoming nucleophile.[6] |
| 1-Fluoro-2-nitrobenzene (ortho) | Nitro group is ortho to the fluorine. | Generally High (Nucleophile Dependent) | Strong inductive effect from the proximate nitro group. Potential for steric hindrance to the approaching nucleophile.[6] |
| This compound | Nitro group is para to the fluorine. Bulky alkoxy group is ortho to the nitro group. | Moderate to High (Nucleophile Dependent) | The para relationship between the nitro and fluoro groups provides strong activation. However, the bulky ortho pentan-2-yloxy group may introduce steric hindrance, potentially modulating the reaction rate compared to the unsubstituted para-isomer. |
The following diagram illustrates the interplay of electronic and steric effects on the reactivity of these isomers.
Caption: Factors influencing the SNAr reactivity of fluoronitrobenzene isomers.
Potential Applications and Synthetic Pathways
The primary application of fluoronitrobenzenes in agrochemical and pharmaceutical synthesis often involves an initial transformation to the corresponding fluoroaniline derivative.[7] This is typically achieved through the reduction of the nitro group.
Synthesis of 4-Fluoro-2-(pentan-2-yloxy)aniline: A Key Intermediate
The reduction of this compound would yield 4-Fluoro-2-(pentan-2-yloxy)aniline, a valuable intermediate for the synthesis of more complex molecules. Catalytic hydrogenation is a common and efficient method for this transformation.[7]
Experimental Protocol: Catalytic Hydrogenation of a Fluoronitrobenzene Derivative (Adapted from a general procedure for 1-fluoro-4-nitrobenzene)
This protocol provides a general framework for the reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-2-(pentan-2-yloxy)aniline.
-
The crude product can be purified by column chromatography or recrystallization as needed.
The following diagram outlines this synthetic transformation.
Caption: Reduction of this compound.
Comparison with Alternative Synthetic Precursors
While this compound is a specialized reagent, other halogenated nitroaromatics can also serve as precursors in SNAr reactions.
Table 2: Comparison of Fluorinated vs. Chlorinated Nitroaromatics in SNAr Reactions
| Feature | Fluorinated Nitroaromatics | Chlorinated Nitroaromatics |
| Reactivity | Generally higher | Generally lower |
| Leaving Group Ability | Excellent in SNAr | Good, but typically less effective than fluorine |
| Reaction Conditions | Often milder | May require higher temperatures and/or catalysts |
| Cost | Can be higher | Often more cost-effective |
The enhanced reactivity of fluorinated nitroaromatics in SNAr reactions is a significant advantage, often leading to higher yields and cleaner reactions.[2]
Synthesis of this compound
The synthesis of this specific compound would likely proceed through a nucleophilic aromatic substitution reaction, where 1,4-difluoro-2-nitrobenzene is reacted with pentan-2-ol in the presence of a suitable base. The regioselectivity of this reaction would be a key consideration.
Experimental Protocol: Synthesis of an Alkoxy-Substituted Fluoronitrobenzene (Generalized Procedure)
This protocol outlines a general approach for the synthesis of alkoxy-substituted fluoronitrobenzenes.
Materials:
-
A di-fluoro or chloro-fluoro nitrobenzene precursor
-
The desired alcohol (e.g., pentan-2-ol)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a stirred solution of the alcohol in the anhydrous solvent, carefully add the base at 0 °C.
-
Allow the mixture to stir for a short period to form the alkoxide.
-
Slowly add a solution of the di-fluoro or chloro-fluoro nitrobenzene precursor to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following workflow illustrates the general synthetic approach.
Caption: General synthetic workflow for alkoxy-substituted fluoronitrobenzenes.
Conclusion
This compound represents a valuable, albeit specialized, building block for organic synthesis. By understanding the fundamental principles of reactivity that govern fluoronitroaromatic compounds, researchers can effectively predict its behavior and design innovative synthetic strategies. The comparative analysis presented in this guide, along with the adapted experimental protocols, provides a solid foundation for exploring the full potential of this and related compounds in the development of novel pharmaceuticals and agrochemicals.
References
- A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in Synthesis - Benchchem.
- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - Benchchem.
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- This compound.
- This compound | CymitQuimica.
- Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes: The Synthetic Utility of 1-Fluoro-4-nitrobenzene in Agrochemical Preparation - Benchchem.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene, a halogenated nitroaromatic compound, demand a meticulous and informed approach. This guide provides a detailed operational and disposal plan, grounded in scientific principles and regulatory compliance, to manage this compound's lifecycle in your laboratory safely.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary hazards associated with this class of compounds include:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4][5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][4][5]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][4][6]
Due to its low water solubility, it is not likely to be mobile in soil and will sink in water, posing a persistent threat to aquatic ecosystems.[1][6][7]
Table 1: Physicochemical and Hazard Summary
| Property/Identifier | Value / Classification | Source |
| Chemical Formula | C₁₁H₁₄FNO₃ | [8][9] |
| Molecular Weight | 227.23 g/mol | [8][9] |
| Hazard Class (Anticipated) | 6.1 (Toxic) | [10] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, STOT RE, Suspected Carcinogen | [1][2][4] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | [1][6] |
| EPA Waste Classification | Halogenated Organic Waste. May fall under RCRA codes if mixed with listed solvents (e.g., F004) or exhibits toxicity characteristics (e.g., D036 for nitrobenzene). | [10][11][12] |
Regulatory Framework: Ensuring Compliance
Disposal of this compound is governed by stringent regulations. As a fluorinated organic compound, it must be managed as halogenated organic waste .[11][13][14] This classification is critical because halogenated wastes require specific high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion. Mixing halogenated with non-halogenated waste streams needlessly increases disposal costs and complexity, as the entire mixture must be treated as halogenated.[13]
All disposal activities must comply with local and national regulations and be handled by a licensed hazardous waste disposal company.[5][10]
Pre-Disposal Procedures: Safe Handling and Storage of Waste
Proper disposal begins the moment the substance is designated as waste.
Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing appropriate PPE:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Waste Collection and Segregation:
-
Select a Compatible Container: Collect waste in a designated, compatible container. Glass is suitable, but ensure it is protected from breakage. The container must have a tightly sealing cap to prevent the escape of vapors.[15]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state:
-
The full chemical name: "Waste this compound"
-
The words "Halogenated Organic Waste"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Segregation: Store the waste container in a designated satellite accumulation area. Crucially, this container must be kept separate from non-halogenated organic waste, acids, bases, and oxidizers.[14]
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate. Restrict access. Remove all sources of ignition.[5][6]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.[6]
-
Assemble PPE: Don the appropriate PPE as described above. For larger spills, respiratory protection may be necessary.[5]
-
Contain and Absorb: For small spills, cover with a non-combustible, inert absorbent material like vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated soil into a suitable, sealable container for disposal as hazardous waste.[1][6][10]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Do Not Use Drains: Never wash the chemical or spill residue down the drain.[6][10][13]
Chemical Treatment: An Advanced Option for Waste Minimization
For facilities with the appropriate engineering controls and expertise, chemical neutralization can be a viable pre-treatment step to reduce the hazard level of the waste stream. The nitro group in nitroaromatic compounds is the primary source of their toxicity and environmental persistence. A common method is the reduction of the nitro group to a less toxic amine (4-fluoro-2-(pentan-2-yloxy)aniline) using a reducing agent like iron powder in an acidic medium.[10]
Step-by-Step Reduction Protocol:
-
Step 1: Setup: In a designated reaction vessel inside a certified chemical fume hood, dilute the aqueous waste solution containing the nitroaromatic compound.
-
Step 2: Acidification: Carefully adjust the pH of the solution to approximately 2-3 with a suitable acid (e.g., hydrochloric acid).[10]
-
Step 3: Reduction: While stirring vigorously, slowly add an excess of iron powder. The reaction is exothermic; control the addition rate to manage the temperature.[10]
-
Step 4: Reaction Monitoring: Allow the reaction to stir until completion. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Step 5: Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 with a base like sodium bicarbonate.[10]
-
Step 6: Final Disposal: The resulting mixture, containing the aniline derivative and iron salts, must still be collected and disposed of as hazardous waste through a licensed contractor.[10] This process reduces the inherent toxicity but does not eliminate the need for professional disposal.
Final Disposal Pathway
All waste streams containing this compound, whether from routine use, spills, or chemical treatment, are classified as hazardous.
-
Final Disposal: The ultimate disposal method is to offer the surplus and non-recyclable solution to a licensed disposal company.[5] The most appropriate technology is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[5]
-
Container Disposal: Dispose of the empty, uncleaned container as you would the product itself.[5] Do not reuse the container for other purposes.
Decision Workflow for Disposal
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for handling and disposal.
By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and protective of the environment.
References
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SAFETY DATA SHEET for 1-Fluoro-4-nitrobenzene. Alfa Aesar. [Link]
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4-Fluoronitrobenzene - Wikipedia. Wikipedia. [Link]
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4-Chloro-1-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 67660 - PubChem. PubChem. [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Texas at Austin - Environmental Health and Safety. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Hazardous Waste - EHSO Manual. Oakland University - Environmental Health and Safety. [Link]
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Personal protective equipment for handling 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
Essential Safety and Handling Guide: 4-Fluoro-1-nitro-2-(pentan-2-yloxy)benzene
This document provides critical safety protocols, operational handling procedures, and disposal plans for this compound (CAS No. 1314987-41-1).[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, the guidance herein is synthesized from the known hazards of its constituent chemical groups: aromatic nitro compounds and organofluorines. A conservative and cautious approach is imperative.
Hazard Assessment: A Proactive Analysis
The primary hazards of this compound are inferred from its structure. The molecule combines a fluorinated nitrobenzene core with an ether side chain. This combination necessitates a multi-faceted safety approach.
-
Aromatic Nitro Moiety: Aromatic nitro compounds are a well-documented class of toxic chemicals.[2] The primary concern is their ability to be absorbed through the skin and cause methemoglobinemia, a serious condition that reduces the blood's oxygen-carrying capacity.[2] Symptoms can include headache, dizziness, nausea, and cyanosis (blue-colored skin).[2] Analogous compounds like 1-fluoro-4-nitrobenzene are classified as toxic if inhaled, harmful if swallowed, and harmful in contact with skin, with the potential to cause organ damage through prolonged or repeated exposure.[3][4][5]
-
Organofluorine Moiety: The carbon-fluorine bond is strong, but thermal decomposition can lead to the release of highly corrosive and toxic hydrogen fluoride (HF) gas.[4]
-
Overall Toxicity: Based on related structures, this compound should be treated as a substance that is toxic upon inhalation, harmful upon skin contact or ingestion, and a cause of serious eye and skin irritation.[3][6][7][8]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1314987-41-1 | [1] |
| Molecular Formula | C₁₁H₁₄FNO₃ | [1][9] |
| Molecular Weight | 227.2 g/mol | [1][9] |
| Purity | ≥97% | [1] |
| Storage | Room temperature | [1] |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory. Engineering controls, such as a certified chemical fume hood, are the first line of defense and must be used for all handling procedures.[4]
PPE Selection Protocol
| Category | Item | Specifications & Justification |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are required at all times.[6] A full-face shield must be worn over the goggles whenever there is a risk of splashing or aerosol generation, providing a robust barrier against ocular exposure.[10][11] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is required. Use a disposable nitrile glove as the inner layer.[6][10] The outer glove should be selected based on the specific solvent used and duration of handling. Neoprene or other gloves with proven resistance to aromatic compounds are recommended.[11][12] Always inspect gloves for integrity before use and replace them immediately upon any sign of contamination.[10] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, must be worn to protect against splashes and potential ignition sources.[6][10] |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with an organic vapor/particulate filter if there is a risk of inhaling dust (when handling the solid) or aerosols.[4][6] All respirator use requires prior medical evaluation and fit testing.[10] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational protocol is essential to minimize exposure risk.
Preparation and Handling Workflow
-
Pre-Operation Check: Ensure the chemical fume hood is functioning correctly. Clear the workspace of all non-essential items. Verify that an eyewash station, safety shower, and appropriate spill kit are immediately accessible.
-
Donning PPE: Don all required PPE as specified in the table above before entering the handling area.
-
Chemical Handling:
-
Conduct all manipulations, including weighing, transferring, and preparing solutions, deep within the sash of a chemical fume hood.[4]
-
When handling the solid, use techniques that minimize dust generation.
-
If heating the substance, be aware that containers may explode when heated and that thermal decomposition can release toxic gases like nitrogen oxides and hydrogen fluoride.[4]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Carefully doff PPE, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
-
PPE Selection Decision Workflow
Caption: PPE selection flowchart based on operational risk assessment.
Spill and Waste Disposal Plan
Emergency Spill Response
-
Minor Spill (in fume hood):
-
Ensure personal protective equipment is not compromised.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate personnel from the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Prevent entry into the contaminated area.
-
If safe to do so, increase ventilation to the area.
-
Waste Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as regulated hazardous waste.
-
Waste Classification: This compound is a halogenated organic waste .[13] It must be segregated from non-halogenated organic waste to prevent costly and complex disposal procedures.[14]
-
Containerization:
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents or strong bases.[4]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Common disposal methods for such waste include high-temperature incineration at a regulated facility.[16][17] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
References
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.[Link]
-
Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Alfa Aesar.[Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety.[Link]
-
CID 141051979 | C12H8F2N2O4. PubChem.[Link]
-
4-Fluoronitrobenzene. Wikipedia.[Link]
-
Personal Protective Equipment. University of Texas at Austin Environmental Health & Safety Services.[Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison.[Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
-
Halogenated Solvents in Laboratories. Temple University.[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.[Link]
-
NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. PubMed.[Link]
Sources
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- 9. 3D-FF155668 - 4-fluoro-1-nitro-2-pentan-2-yloxybenzene | 1… [cymitquimica.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

